molecular formula C21H25N3O3S B145544 7-Hydroxyquetiapine CAS No. 139079-39-3

7-Hydroxyquetiapine

Cat. No.: B145544
CAS No.: 139079-39-3
M. Wt: 399.5 g/mol
InChI Key: VEGVCHRFYPFJFO-UHFFFAOYSA-N
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Description

7-Hydroxyquetiapine, also known as this compound, is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.5 g/mol. The purity is usually 95%.
The exact mass of the compound 7-Hydroxy Quetiapine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiepins - Thiazepines - Dibenzothiazepines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepin-2-ol
Source PubChem
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InChI

InChI=1S/C21H25N3O3S/c25-12-14-27-13-11-23-7-9-24(10-8-23)21-17-3-1-2-4-19(17)28-20-15-16(26)5-6-18(20)22-21/h1-6,15,25-26H,7-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGVCHRFYPFJFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CN(CCN1CCOCCO)C2=NC3=C(C=C(C=C3)O)SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10160886
Record name ICI-214227
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Molecular Weight

399.5 g/mol
Source PubChem
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CAS No.

139079-39-3
Record name 7-Hydroxyquetiapine
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Record name 139079-39-3
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Record name 7-HYDROXYQUETIAPINE
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Foundational & Exploratory

Unraveling the Enigma of 7-Hydroxyquetiapine: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine, an atypical antipsychotic, is a cornerstone in the management of several psychiatric disorders. Its clinical efficacy is attributed not only to the parent compound but also to its active metabolites. Among these, 7-hydroxyquetiapine has been identified as a significant, pharmacologically active molecule. This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action, synthesizing available preclinical data. While the body of research on this compound is less extensive than that for its counterpart, N-desalkylquetiapine (norquetiapine), this document aims to consolidate the existing knowledge to guide future research and drug development efforts.

Metabolic Pathway and Formation

This compound is a product of the hepatic metabolism of quetiapine. The primary enzyme responsible for its formation is Cytochrome P450 2D6 (CYP2D6), with a minor contribution from CYP3A4.[1][2] This metabolic conversion is a crucial step in the overall pharmacological profile of quetiapine, leading to a molecule with its own distinct interactions with neuroreceptors.

Quetiapine Quetiapine This compound This compound Quetiapine->this compound CYP2D6 (major) CYP3A4 (minor) N-desalkylquetiapine (Norquetiapine) N-desalkylquetiapine (Norquetiapine) Quetiapine->N-desalkylquetiapine (Norquetiapine) CYP3A4 Inactive_Metabolites Inactive Metabolites Quetiapine->Inactive_Metabolites CYP3A4

Metabolic conversion of Quetiapine.

Mechanism of Action: Receptor Binding Profile

The mechanism of action of any psychoactive compound is fundamentally defined by its affinity for and activity at various neurotransmitter receptors. While comprehensive, quantitative data for this compound's receptor binding profile remains limited in publicly accessible literature, it is acknowledged as a pharmacologically active metabolite.[3] To provide a comparative context, the receptor binding affinities (Ki, in nM) of quetiapine and its other major active metabolite, N-desalkylquetiapine, are presented below. The absence of specific data for this compound underscores a critical knowledge gap in the field.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Quetiapine and N-desalkylquetiapine

ReceptorQuetiapineN-desalkylquetiapine (Norquetiapine)This compound
Dopamine D1990[4]Moderate AffinityData Not Available
Dopamine D2380[4]Moderate AffinityData Not Available
Serotonin 5-HT1A39045Data Not Available
Serotonin 5-HT2A64048Data Not Available
Serotonin 5-HT2C1840107Data Not Available
Serotonin 5-HT730776Data Not Available
Histamine H1113.5Data Not Available
Adrenergic α1High Affinity144Data Not Available
Adrenergic α2Moderate Affinity237Data Not Available
Muscarinic M137High AffinityData Not Available
Norepinephrine Transporter (NET)Inactive58Data Not Available

Note: Lower Ki values indicate higher binding affinity.

One study noted that, unlike norquetiapine, this compound does not exhibit an inhibitory effect on hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, suggesting a degree of selectivity in its pharmacological actions.

Functional Activity

cluster_Targets Key Molecular Targets Quetiapine Quetiapine D2R Dopamine D2 Receptor Quetiapine->D2R Antagonist HT2AR Serotonin 5-HT2A Receptor Quetiapine->HT2AR Antagonist H1R Histamine H1 Receptor Quetiapine->H1R Antagonist Norquetiapine N-desalkylquetiapine (Norquetiapine) NET Norepinephrine Transporter Norquetiapine->NET Inhibitor HT1AR Serotonin 5-HT1A Receptor Norquetiapine->HT1AR Partial Agonist Hydroxyquetiapine This compound Hydroxyquetiapine->D2R ? Hydroxyquetiapine->HT2AR ? Start Prepare Reaction Mixture (Membranes, Buffer, 7-HQ) Add_Radioligand Add Radioligand Start->Add_Radioligand Incubate Incubate to Equilibrium Add_Radioligand->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate Ki Count->Analyze

References

The Evolving Understanding of Quetiapine's Efficacy: A Deep Dive into the Role of 7-Hydroxyquetiapine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the pharmacological contributions of quetiapine's metabolites to its overall therapeutic efficacy. While the atypical antipsychotic quetiapine is widely prescribed for a range of psychiatric disorders, its complex metabolism gives rise to several active compounds, including the yet-to-be-fully-elucidated 7-Hydroxyquetiapine. This whitepaper synthesizes the current understanding of quetiapine's metabolic pathways, the established role of its major metabolite norquetiapine, and the emerging, albeit limited, knowledge of this compound's pharmacological profile.

Quetiapine undergoes extensive hepatic metabolism, primarily through the cytochrome P450 enzymes, CYP3A4 and CYP2D6. This process yields two major active metabolites: N-desalkylquetiapine (norquetiapine) and this compound. While norquetiapine's significant contribution to quetiapine's antidepressant effects is well-documented, the precise role and pharmacological activity of this compound remain an area of active investigation.

Unraveling the Metabolic Cascade of Quetiapine

The biotransformation of quetiapine is a critical determinant of its clinical effects. The metabolic journey begins with the parent compound and branches into several key metabolites, each with its own potential for pharmacological activity.

Quetiapine Quetiapine Norquetiapine Norquetiapine Quetiapine->Norquetiapine CYP3A4 This compound This compound Quetiapine->this compound CYP2D6 Inactive Metabolites Inactive Metabolites Quetiapine->Inactive Metabolites e.g., Sulfoxidation 7-hydroxy-N-desalkyl-quetiapine 7-hydroxy-N-desalkyl-quetiapine Norquetiapine->7-hydroxy-N-desalkyl-quetiapine CYP2D6 cluster_0 Sample Preparation cluster_1 Analytical Separation & Detection cluster_2 Data Analysis Biological Matrix (Plasma/Tissue) Biological Matrix (Plasma/Tissue) Protein Precipitation Protein Precipitation Biological Matrix (Plasma/Tissue)->Protein Precipitation Liquid-Liquid Extraction Liquid-Liquid Extraction Protein Precipitation->Liquid-Liquid Extraction Evaporation & Reconstitution Evaporation & Reconstitution Liquid-Liquid Extraction->Evaporation & Reconstitution HPLC/UPLC Separation HPLC/UPLC Separation Evaporation & Reconstitution->HPLC/UPLC Separation Mass Spectrometry (MS/MS) Mass Spectrometry (MS/MS) HPLC/UPLC Separation->Mass Spectrometry (MS/MS) Quantification Quantification Mass Spectrometry (MS/MS)->Quantification Metabolite Identification Metabolite Identification Quantification->Metabolite Identification cluster_D2 Dopamine D2 Receptor cluster_5HT1A Serotonin 5-HT1A Receptor cluster_5HT2A Serotonin 5-HT2A Receptor D2 D2 Gai Gαi D2->Gai AC Adenylyl Cyclase Gai->AC cAMP ↓ cAMP AC->cAMP HT1A 5-HT1A Gai2 Gαi HT1A->Gai2 AC2 Adenylyl Cyclase Gai2->AC2 cAMP2 ↓ cAMP AC2->cAMP2 HT2A 5-HT2A Gaq Gαq HT2A->Gaq PLC Phospholipase C Gaq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Ca²⁺ IP3_DAG->Ca2

In Vitro Metabolism of Quetiapine to 7-Hydroxyquetiapine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro metabolism of the atypical antipsychotic drug quetiapine, with a specific focus on its hydroxylation to the active metabolite, 7-hydroxyquetiapine. This document details the primary enzymatic pathways, offers comprehensive experimental protocols for studying this metabolic conversion, and presents available quantitative data. The guide is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies and the development of central nervous system therapeutics.

Introduction

Quetiapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Its therapeutic effect is attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. Quetiapine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, before excretion.[1] Understanding the metabolic fate of quetiapine is crucial for characterizing its pharmacokinetic profile, predicting potential drug-drug interactions, and ensuring its safe and effective use.

One of the key metabolic pathways of quetiapine is the formation of this compound, an active metabolite that contributes to the overall pharmacological profile of the parent drug.[1][2] In vitro studies have been instrumental in elucidating the specific CYP isoforms responsible for this biotransformation.

Enzymatic Pathways of Quetiapine Metabolism

The metabolism of quetiapine is complex, involving multiple CYP enzymes and resulting in several metabolites. The two primary pathways are N-dealkylation and sulfoxidation, predominantly catalyzed by CYP3A4 , which is responsible for the metabolism of approximately 89% of a quetiapine dose.[2][3] This leads to the formation of N-desalkylquetiapine (norquetiapine), a major active metabolite with its own distinct pharmacological properties, and the inactive quetiapine sulfoxide.

The formation of This compound is primarily mediated by CYP2D6 . While CYP2D6 plays a minor role in the overall clearance of quetiapine compared to CYP3A4, the 7-hydroxylation pathway is significant due to the pharmacological activity of the resulting metabolite. Another related metabolite, 7-hydroxy-N-desalkylquetiapine, is formed exclusively by the action of CYP2D6 on N-desalkylquetiapine.

The following diagram illustrates the primary metabolic pathways of quetiapine.

Quetiapine_Metabolism Quetiapine Quetiapine N_desalkylquetiapine N-desalkylquetiapine (Norquetiapine) Quetiapine->N_desalkylquetiapine CYP3A4 (Major) Quetiapine_sulfoxide Quetiapine Sulfoxide (Inactive) Quetiapine->Quetiapine_sulfoxide CYP3A4 (Major) Hydroxyquetiapine This compound (Active) Quetiapine->Hydroxyquetiapine CYP2D6 (Minor) Hydroxy_N_desalkylquetiapine 7-Hydroxy-N-desalkylquetiapine (Active) N_desalkylquetiapine->Hydroxy_N_desalkylquetiapine CYP2D6

Primary metabolic pathways of quetiapine.

Quantitative Analysis of Quetiapine Metabolism

Table 1: In Vitro Kinetic Parameters for Quetiapine Metabolism

SystemParameterValueReference
Human Liver MicrosomesKm (overall metabolism)18 µM

This Km value was determined using the substrate depletion approach and represents the overall metabolism of quetiapine by all contributing enzymes.

For the major active metabolite, N-desalkylquetiapine, the intrinsic clearance for its conversion to 7-hydroxy-N-desalkylquetiapine by recombinant CYP2D6 has been shown to be 12-fold higher than by recombinant CYP3A4, highlighting the preference of CYP2D6 for this particular metabolic step.

Experimental Protocols

This section provides detailed methodologies for conducting in vitro experiments to characterize the metabolism of quetiapine to this compound.

CYP Phenotyping using Human Liver Microsomes and Selective Inhibitors

Objective: To identify the primary CYP isoforms responsible for the formation of this compound.

Materials:

  • Pooled human liver microsomes (HLM)

  • Quetiapine

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Selective CYP inhibitors (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Preparation of Incubation Mixtures: In separate microcentrifuge tubes, prepare incubation mixtures containing HLM (e.g., 0.2-0.5 mg/mL protein concentration), potassium phosphate buffer, and either a selective CYP inhibitor or vehicle control.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add quetiapine to each tube to initiate the metabolic reaction.

  • Addition of Cofactor: Start the enzymatic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring linear formation of the metabolite.

  • Termination of Reaction: Stop the reaction by adding a sufficient volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Vortex the samples and centrifuge to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS.

  • Data Analysis: Compare the rate of this compound formation in the presence and absence of each selective inhibitor to determine the contribution of each CYP isoform. A significant reduction in metabolite formation in the presence of quinidine would confirm the involvement of CYP2D6.

Kinetic Analysis using Recombinant Human CYP Enzymes

Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the formation of this compound by a specific CYP isoform (e.g., CYP2D6).

Materials:

  • Recombinant human CYP2D6 enzyme co-expressed with cytochrome P450 reductase

  • Quetiapine (at a range of concentrations)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile

  • Internal standard

Procedure:

  • Incubation Setup: Prepare a series of incubation mixtures containing a fixed concentration of recombinant CYP2D6, buffer, and varying concentrations of quetiapine.

  • Pre-incubation and Reaction Initiation: Follow the pre-incubation and reaction initiation steps as described in Protocol 4.1.

  • Time Course Experiment: Conduct a preliminary experiment to ensure that the formation of this compound is linear with respect to time and protein concentration under the chosen conditions.

  • Incubation: Incubate the reaction mixtures for a time within the linear range.

  • Reaction Termination and Sample Processing: Terminate the reactions and process the samples as described previously.

  • LC-MS/MS Analysis: Quantify the amount of this compound formed at each substrate concentration.

  • Data Analysis: Plot the reaction velocity (rate of metabolite formation) against the substrate concentration. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values. The intrinsic clearance (CLint) can then be calculated as Vmax/Km.

LC-MS/MS Quantification Method

Objective: To develop a sensitive and specific method for the simultaneous quantification of quetiapine and this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to achieve separation of the analytes and internal standard.

  • Flow Rate: 0.3-0.5 mL/min

  • Injection Volume: 5-10 µL

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Quetiapine: e.g., m/z 384.2 → 253.1

    • This compound: e.g., m/z 400.2 → 269.1

    • Internal Standard (e.g., quetiapine-d8): To be determined based on the chosen standard.

Method Validation: The analytical method should be validated according to regulatory guidelines, including assessment of linearity, accuracy, precision, selectivity, and stability.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

CYP_Phenotyping_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Incubation Mix (HLM, Buffer, Inhibitor/Vehicle) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate add_quet Add Quetiapine pre_incubate->add_quet add_nadph Initiate with NADPH add_quet->add_nadph incubate Incubate at 37°C add_nadph->incubate terminate Terminate with Acetonitrile + IS incubate->terminate process Centrifuge & Collect Supernatant terminate->process lcms LC-MS/MS Analysis process->lcms data_analysis Compare Metabolite Formation lcms->data_analysis

Workflow for CYP Phenotyping Experiment.

Kinetic_Analysis_Workflow cluster_setup Setup cluster_reaction Reaction cluster_analysis Analysis prep_recomb Prepare Mixes with Recombinant CYP2D6 vary_quet Vary Quetiapine Concentrations prep_recomb->vary_quet initiate Pre-incubate & Initiate with NADPH vary_quet->initiate incubate_linear Incubate for Linear Time Period initiate->incubate_linear terminate Terminate Reaction incubate_linear->terminate process Sample Processing terminate->process lcms Quantify this compound process->lcms mm_analysis Michaelis-Menten Analysis (Calculate Km, Vmax, CLint) lcms->mm_analysis

Workflow for Kinetic Analysis Experiment.

Conclusion

The in vitro metabolism of quetiapine to this compound is a key pathway mediated by CYP2D6. While CYP3A4 is responsible for the majority of quetiapine's overall metabolism, the formation of this active hydroxylated metabolite is an important consideration in understanding the drug's complete pharmacological profile. This technical guide has provided a summary of the enzymatic pathways involved and detailed experimental protocols for the characterization of this metabolic reaction. The provided workflows and methodologies offer a robust framework for researchers to investigate the in vitro kinetics of quetiapine 7-hydroxylation, contributing to a more comprehensive understanding of its disposition and potential for drug-drug interactions. Further research is warranted to definitively establish the Michaelis-Menten kinetic parameters for this specific metabolic conversion.

References

The Discovery and Characterization of 7-Hydroxyquetiapine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quetiapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] Upon administration, quetiapine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[2] This process yields several metabolites, one of which is 7-Hydroxyquetiapine (also known as ICI 214227), a major active metabolite.[3][4][5] This document provides a detailed technical guide on the discovery, characterization, and analytical methodologies related to this compound, intended for researchers and professionals in drug development.

Discovery and Metabolic Pathway

This compound is a product of the hydroxylation of quetiapine. The metabolic conversion is carried out by liver enzymes, with CYP3A4 and CYP2D6 being the primary catalysts. While CYP3A4 is the main enzyme responsible for quetiapine's overall metabolism, including sulfoxidation and N-dealkylation, CYP2D6 contributes to a lesser extent to the formation of this compound. The metabolism of this compound itself is subsequently catalyzed mainly by CYP3A4. Though considered a major active metabolite, its specific pharmacological activity has not yet been fully determined.

cluster_0 Quetiapine Metabolism Quetiapine Quetiapine Norquetiapine Norquetiapine (N-desalkylquetiapine) Quetiapine->Norquetiapine CYP3A4 (N-dealkylation) Quetiapine_Sulfoxide Quetiapine Sulfoxide Quetiapine->Quetiapine_Sulfoxide CYP3A4 (Sulfoxidation) Hydroxyquetiapine This compound Quetiapine->Hydroxyquetiapine CYP2D6 (7-Hydroxylation) Hydroxy_Norquetiapine 7-Hydroxy-N- desalkylquetiapine Norquetiapine->Hydroxy_Norquetiapine CYP2D6

Figure 1: Metabolic Pathway of Quetiapine

Physicochemical and Pharmacokinetic Properties

This compound is a weakly alkaline compound. Its pharmacokinetic profile has been investigated in both human and animal studies, showing that its half-life is very similar to that of the parent drug, quetiapine.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C21H25N3O3S
Molecular Weight 399.51 g/mol
CAS Number 139079-39-3
pKa 7.06
Form Solid (White to Pale Yellow)
Melting Point 56-60°C
Solubility Slightly soluble in Chloroform, DMSO, Methanol
Table 2: Pharmacokinetic Parameters of this compound in Guinea Pigs Following a Single Intragastric Administration
DoseMatrixCmaxT1/2 (mean)Reference
25 mg/kg Blood75.6 ng/mL2.9 h
Hair Roots1.0 ng/mg77.1 h
50 mg/kg Blood175.5 ng/mL4.1 h
Hair Roots1.8 ng/mg103.6 h
100 mg/kg Blood173.7 ng/mL4.2 h
Hair Roots6.4 ng/mg385.9 h

Experimental Protocols for Characterization

The quantification and characterization of this compound in biological matrices are crucial for pharmacokinetic and metabolic studies. Various analytical techniques have been developed and validated for this purpose.

cluster_1 Analytical Workflow for this compound Sample Biological Sample (Plasma, CSF, etc.) Pretreatment Sample Pretreatment Sample->Pretreatment LLE Liquid-Liquid Extraction (LLE) Pretreatment->LLE e.g., tert-Butyl methyl ether PP Protein Precipitation (PP) Pretreatment->PP e.g., Acetonitrile Analysis Instrumental Analysis LLE->Analysis PP->Analysis HPLC HPLC-DAD Analysis->HPLC UPLC UPLC-MS/MS Analysis->UPLC CE CE-FESS Analysis->CE Data Data Acquisition & Quantification HPLC->Data UPLC->Data CE->Data

Figure 2: General Analytical Workflow
High-Performance Liquid Chromatography (HPLC)

A validated HPLC method has been developed for the simultaneous determination of quetiapine and its metabolites, including this compound, in rat plasma.

  • Sample Preparation: A one-step protein precipitation with acetonitrile is performed on plasma samples.

  • Chromatographic Separation:

    • Column: C18 column (e.g., Zorbax Eclipse Plus, 4.6 mm × 100 mm, 3.5 µm).

    • Mobile Phase: Gradient elution using a mixture of acetate buffer (10 mM, pH 5) and acetonitrile.

    • Flow Rate: 1 mL/min.

  • Detection: Diode-Array Detector (DAD) at 225 nm.

  • Internal Standard: Carbamazepine.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For higher sensitivity, a UPLC-MS/MS method has been established for the analysis of quetiapine and its active metabolites in rat plasma and cerebrospinal fluid (CSF).

  • Sample Preparation: Liquid-liquid extraction of 100-μL samples. The addition of 0.3% formic acid has been shown to improve the peak shape for quetiapine.

  • Chromatography: UPLC system (e.g., Waters ACQUITY).

  • Detection: Tandem mass spectrometry with a TurboIonSpray interface.

  • Performance: This method achieves low limits of detection and enables high sample throughput with analysis times under 3.5 minutes.

Capillary Electrophoresis (CE) with Field-Enhanced Sample Stacking (FESS)

This technique has been employed as an online preconcentration method to enhance sensitivity for the analysis of quetiapine and its metabolites in plasma.

  • Sample Preparation: Liquid-liquid extraction using tert-Butyl methyl ether as the extraction solvent.

  • Optimal Separation Conditions:

    • Buffer: 120 mM phosphate (pH 4.0) containing 0.005% (w/v) polyvinyl pyrrolidone and 40% (v/v) methanol.

    • Sample Injection: Electrokinetic injection at 10 kV for 60 seconds.

    • Separation Voltage: 26 kV.

  • Performance: This method successfully separates quetiapine, norquetiapine, and this compound within 15 minutes and achieves a sensitivity enrichment of 463-835-fold compared to traditional capillary zone electrophoresis.

Table 3: Analytical Method Performance for this compound Quantification
MethodMatrixLimit of Detection (LOD)Linearity RangeReference
HPLC-DAD Rat Plasma-0.086 - 171 µg/mL
UPLC-MS/MS Rat Plasma0.01 ng/mL-
Rat CSF0.01 ng/mL-
CE-FESS Human Plasma1.00 ng/mL3 - 120 ng/mL

Conclusion

This compound is a key, active metabolite in the biotransformation of quetiapine. Its discovery and subsequent characterization have been facilitated by advanced analytical techniques capable of detecting and quantifying it in complex biological matrices. While its specific pharmacological profile is still under investigation, understanding its formation, pharmacokinetics, and analytical determination is essential for a comprehensive grasp of quetiapine's overall mechanism of action and for therapeutic drug monitoring. The detailed protocols and data presented provide a valuable resource for researchers and clinicians in the field of neuropsychopharmacology and drug metabolism.

References

7-Hydroxyquetiapine: An In-depth Technical Guide on its Receptor Binding Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quetiapine, an atypical antipsychotic, undergoes extensive metabolism in vivo, leading to the formation of several metabolites, including 7-hydroxyquetiapine. While acknowledged as a major active metabolite, a comprehensive, publicly available receptor binding profile for this compound is notably scarce in the scientific literature. This technical guide synthesizes the available information on this compound's pharmacology, placing it in the context of its parent compound, quetiapine, and the well-characterized active metabolite, norquetiapine (also known as N-desalkylquetiapine). Due to the limited direct data on this compound, this document provides a comparative analysis based on the known receptor affinities of quetiapine and norquetiapine to offer a foundational understanding for research and drug development professionals.

Introduction to this compound

Quetiapine is primarily metabolized by the cytochrome P450 enzyme system, particularly CYP3A4. This process leads to the formation of several metabolites, with norquetiapine and this compound being among the most significant. While norquetiapine has been extensively studied and is known to contribute significantly to the antidepressant effects of quetiapine through its potent inhibition of the norepinephrine transporter (NET) and partial agonism at the 5-HT1A receptor, the specific pharmacological contributions of this compound remain less clear.

One study has suggested that N-desalkylquetiapine might be further metabolized to a more potent dopamine antagonist, such as its 7-hydroxy analog, though this remains a point of speculation without direct supporting binding data[1].

Comparative Receptor Binding Profiles

To provide a framework for understanding the potential receptor interactions of this compound, the following tables summarize the receptor binding affinities (Ki values in nM) for quetiapine and norquetiapine. A lower Ki value indicates a higher binding affinity.

Dopamine Receptor Affinities
ReceptorQuetiapine (Ki, nM)Norquetiapine (Ki, nM)
D1990210
D2380196
D3-570
D420201300
D5-1400

Data compiled from multiple sources. Note: Specific values may vary between studies.

Serotonin Receptor Affinities
ReceptorQuetiapine (Ki, nM)Norquetiapine (Ki, nM)
5-HT1A39045
5-HT1E-10-100
5-HT2A64058
5-HT2B-14
5-HT2C1840110
5-HT6-100-1000
5-HT730776

Data compiled from multiple sources. Note: Specific values may vary between studies.

Adrenergic Receptor Affinities
ReceptorQuetiapine (Ki, nM)Norquetiapine (Ki, nM)
α1A22144
α1B-95
α2A2900240
α2B-378
α2C-740

Data compiled from multiple sources. Note: Specific values may vary between studies.

Muscarinic Acetylcholine Receptor Affinities
ReceptorQuetiapine (Ki, nM)Norquetiapine (Ki, nM)
M13739
M2-453
M3-23
M4-110
M5-23

Data compiled from multiple sources. Note: Specific values may vary between studies.

Histamine Receptor Affinities
ReceptorQuetiapine (Ki, nM)Norquetiapine (Ki, nM)
H16.93.5
H2-300

Data compiled from multiple sources. Note: Specific values may vary between studies.

Monoamine Transporter Affinities
TransporterQuetiapine (pKi)Norquetiapine (pKi)
NETNo measurable binding7.54
SERT< 7Low affinity
DAT< 7Low affinity

Data presented as pKi, the negative logarithm of the Ki value.[2]

Known Pharmacological Data for this compound

Direct quantitative binding data for this compound is largely absent from the available literature. However, one study has specifically investigated its effect on hyperpolarization-activated cyclic nucleotide-gated (HCN) channels and found that, unlike norquetiapine, this compound does not have an inhibitory effect on HCN1 channels[3].

Experimental Protocols: Radioligand Binding Assays

While a specific protocol for determining the receptor binding profile of this compound is not available, the following is a generalized methodology for conducting competitive radioligand binding assays, a standard technique in pharmacology.

Principle

Competitive radioligand binding assays measure the affinity of an unlabeled test compound (e.g., this compound) for a specific receptor by quantifying its ability to displace a radiolabeled ligand that has a known high affinity and specificity for that receptor. The output is typically the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which can be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Materials
  • Receptor Source: Cell membranes from cell lines stably expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells) or homogenized brain tissue from animal models.

  • Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [³H]-spiperone for D2 receptors, [³H]-ketanserin for 5-HT2A receptors).

  • Test Compound: this compound of high purity, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: A buffer solution appropriate for the specific receptor being studied (e.g., Tris-HCl with cofactors like MgCl₂, NaCl).

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand via vacuum filtration over glass fiber filters.

  • Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure
  • Membrane Preparation: The receptor-containing cell membranes or tissue homogenates are prepared and stored at -80°C until use. On the day of the assay, the membranes are thawed and resuspended in the assay buffer.

  • Assay Setup: The assay is typically performed in 96-well plates. Each well contains the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound). Control wells for total binding (no test compound) and non-specific binding (a high concentration of a known unlabeled ligand) are also included.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Counting: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. A concentration-response curve is then generated by plotting the percent inhibition against the logarithm of the test compound concentration. The IC50 value is determined from this curve using non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Metabolic Pathway of Quetiapine

G Metabolic Pathway of Quetiapine Quetiapine Quetiapine CYP3A4 CYP3A4 Quetiapine->CYP3A4 Norquetiapine Norquetiapine (N-desalkylquetiapine) Hydroxyquetiapine This compound CYP3A4->Norquetiapine  Metabolism CYP3A4->Hydroxyquetiapine  Metabolism

Metabolic conversion of Quetiapine.
Comparative Receptor Binding Profile (Hypothetical for this compound)

G Comparative Receptor Affinities (Ki, nM) Lower Ki = Higher Affinity cluster_quetiapine Quetiapine cluster_norquetiapine Norquetiapine cluster_hydroxyquetiapine This compound Q_H1 H1 (6.9) Q_alpha1A α1A (22) Q_M1 M1 (37) Q_D2 D2 (380) Q_5HT1A 5-HT1A (390) Q_5HT2A 5-HT2A (640) N_H1 H1 (3.5) N_M3_M5 M3/M5 (23) N_M1 M1 (39) N_5HT1A 5-HT1A (45) N_5HT2A 5-HT2A (58) N_NET NET (pKi 7.54) H_Unknown Binding Profile Largely Uncharacterized

Receptor affinities of Quetiapine and Norquetiapine.
Radioligand Binding Assay Workflow

G Radioligand Binding Assay Workflow prep Receptor Preparation (Cell Membranes) radioligand Add Radioligand (Fixed Concentration) prep->radioligand test_compound Add Test Compound (Varying Concentrations) radioligand->test_compound incubation Incubate to Equilibrium test_compound->incubation filtration Separate Bound/Free (Filtration) incubation->filtration counting Measure Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis

Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The pharmacological profile of this compound, a major metabolite of quetiapine, remains significantly under-characterized in comparison to its parent drug and the co-metabolite norquetiapine. While its presence in vivo is established, the lack of a comprehensive receptor binding profile limits a full understanding of its contribution to the overall therapeutic effects and side-effect profile of quetiapine. The speculative role of this compound as a potentially potent dopamine D2 receptor antagonist highlights the need for further research.

Future studies should focus on systematically determining the binding affinities (Ki values) of purified this compound at a broad range of central nervous system receptors and transporters. Such data would be invaluable for constructing a more complete picture of quetiapine's complex pharmacology and could inform the development of novel therapeutics with optimized efficacy and tolerability. Researchers in drug development are encouraged to consider the synthesis and pharmacological evaluation of this metabolite to fill this critical knowledge gap.

References

The Contribution of 7-Hydroxyquetiapine to Antipsychotic Activity: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine, an atypical antipsychotic, is extensively metabolized in the liver, leading to the formation of several metabolites. While the contribution of N-desalkylquetiapine (norquetiapine) to the antidepressant effects of the parent drug is well-established, the role of another major active metabolite, 7-Hydroxyquetiapine, in the overall antipsychotic activity of quetiapine is less defined. This technical guide provides an in-depth analysis of the current understanding of this compound's pharmacological profile, its contribution to the therapeutic effects of quetiapine, and the experimental methodologies used to characterize it.

Quetiapine Metabolism and the Formation of this compound

Quetiapine undergoes extensive hepatic metabolism primarily through the cytochrome P450 (CYP) enzyme system. The formation of this compound is a key metabolic pathway.

  • Primary Metabolic Pathways: The main routes of quetiapine metabolism include sulfoxidation, oxidation, and hydroxylation.[1]

  • Role of CYP Enzymes: Cytochrome P450 3A4 (CYP3A4) is the principal enzyme responsible for the metabolism of quetiapine to its inactive sulfoxide metabolite and its active metabolite, N-desalkylquetiapine.[1][2] The formation of this compound is primarily catalyzed by CYP2D6 through the hydroxylation of the dibenzothiazepine ring.[3][4] Norquetiapine can also be metabolized by CYP2D6 to form 7-hydroxy-N-desalkylquetiapine.

Quetiapine Quetiapine Norquetiapine N-desalkylquetiapine (Norquetiapine) Quetiapine->Norquetiapine CYP3A4 This compound This compound Quetiapine->this compound CYP2D6 Inactive Metabolites Inactive Metabolites (e.g., Quetiapine Sulfoxide) Quetiapine->Inactive Metabolites CYP3A4 7-hydroxy-N-desalkylquetiapine 7-hydroxy-N-desalkylquetiapine Norquetiapine->7-hydroxy-N-desalkylquetiapine CYP2D6

Metabolic pathways of quetiapine.

Pharmacological Profile of this compound

While research has extensively focused on quetiapine and norquetiapine, data on the specific receptor binding affinities and functional activities of this compound are less abundant. Available information suggests it is a pharmacologically active metabolite. However, a comprehensive quantitative comparison with its parent compound and major fellow metabolite is crucial for a complete understanding of its contribution.

Receptor Binding Affinities

The following table summarizes the available data on the binding affinities (Ki, in nM) of quetiapine, norquetiapine, and this compound for key neurotransmitter receptors implicated in antipsychotic and antidepressant actions. Note: Data for this compound is limited in the public domain.

ReceptorQuetiapine (Ki, nM)Norquetiapine (Ki, nM)This compound (Ki, nM)Reference(s)
Dopamine D₂380100-1000 (low affinity)Data Not Available
Serotonin 5-HT₂ₐ64058Data Not Available
Serotonin 5-HT₁ₐ39045Data Not Available
Histamine H₁113.5Data Not Available
Adrenergic α₁22144Data Not Available
Norepinephrine Transporter (NET)>1000058Data Not Available
Functional Activity

Functional assays determine the effect of a compound on receptor activity (e.g., agonist, antagonist, partial agonist). The table below presents available data on the functional activity (EC₅₀ or IC₅₀, in nM, and Eₘₐₓ) of quetiapine and its metabolites. Note: Quantitative functional data for this compound is sparse.

ReceptorCompoundAssay TypeParameterValueReference(s)
Serotonin 5-HT₁ₐQuetiapineGTPγS BindingpEC₅₀4.77
Eₘₐₓ89%
NorquetiapineGTPγS BindingpEC₅₀5.47
Eₘₐₓ90%
Dopamine D₂QuetiapineFunctional AssaypIC₅₀6.33
HCN1 ChannelsThis compoundTwo-electrode voltage clampIC₅₀No inhibitory effect

Contribution to Antipsychotic Activity

The antipsychotic effect of drugs like quetiapine is primarily attributed to their antagonist activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors. Given the limited available data, the precise contribution of this compound to these effects remains an area for further investigation. While it is identified as an active metabolite, its lower plasma concentrations compared to quetiapine and norquetiapine may suggest a less substantial direct contribution to the overall clinical effect. However, its formation via CYP2D6, an enzyme subject to genetic polymorphism, could lead to inter-individual variability in its plasma levels and potentially its clinical impact.

Experimental Protocols

The characterization of this compound's pharmacological profile involves a variety of in vitro and in vivo experimental techniques.

In Vitro Assays

1. Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor.

  • Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of cells or membranes expressing the receptor. The test compound (e.g., this compound) is added at increasing concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the equilibrium dissociation constant (Ki).

  • Generalized Protocol for Dopamine D₂ Receptor Binding Assay using [³H]-Spiperone:

    • Membrane Preparation: Prepare crude membranes from cells stably expressing the human dopamine D₂ receptor.

    • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]-spiperone (a D₂ antagonist radioligand) and varying concentrations of the test compound.

    • Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the IC₅₀ value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

cluster_0 Radioligand Binding Assay Workflow A Prepare Receptor Membranes B Incubate with Radioligand & Test Compound A->B C Separate Bound & Free Ligand (Filtration) B->C D Quantify Bound Radioligand C->D E Data Analysis (IC50 -> Ki) D->E

Workflow for a radioligand binding assay.

2. Functional Assays

These assays measure the biological response following the binding of a compound to a receptor.

  • Principle for Gq-coupled receptors (e.g., 5-HT₂ₐ): The 5-HT₂ₐ receptor is coupled to the Gq alpha subunit of the G protein. Agonist binding activates phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺). Functional assays for 5-HT₂ₐ receptors often measure the accumulation of inositol phosphates or the resulting calcium flux.

  • Generalized Protocol for Inositol Phosphate (IP) Accumulation Assay:

    • Cell Culture and Labeling: Culture cells expressing the 5-HT₂ₐ receptor and label them with [³H]-myo-inositol.

    • Pre-incubation: Wash the cells and pre-incubate them with a buffer containing lithium chloride (LiCl) to inhibit the breakdown of inositol monophosphates.

    • Stimulation: Add the test compound at various concentrations and incubate to stimulate IP production.

    • Extraction and Separation: Lyse the cells and separate the different inositol phosphates using anion-exchange chromatography.

    • Quantification: Measure the radioactivity of the eluted IP fractions.

    • Data Analysis: Generate dose-response curves to determine the EC₅₀ and Eₘₐₓ values.

Agonist Agonist 5-HT2A Receptor 5-HT2A Receptor Agonist->5-HT2A Receptor Binds to Gq Protein Gq Protein 5-HT2A Receptor->Gq Protein Activates PLC Phospholipase C Gq Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Intracellular Ca2+ Release IP3->Ca2+ Release Triggers

Signaling pathway of the 5-HT2A receptor.
In Vivo Models

Animal models are crucial for assessing the potential antipsychotic activity of a compound in a whole-organism context.

1. Conditioned Avoidance Response (CAR)

  • Principle: This model assesses the ability of a drug to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus. This is a hallmark of clinically effective antipsychotics.

  • Generalized Protocol:

    • Training: A rat is placed in a shuttle box and learns to avoid a mild foot shock (unconditioned stimulus) by responding to a preceding conditioned stimulus (e.g., a light or tone).

    • Drug Administration: The trained animal is treated with the test compound or a vehicle.

    • Testing: The animal is re-tested in the shuttle box. The number of successful avoidances (responding to the conditioned stimulus) and escapes (responding to the unconditioned stimulus) are recorded.

    • Data Analysis: A compound with antipsychotic potential will significantly reduce the number of avoidance responses without affecting the number of escape responses.

2. Prepulse Inhibition (PPI) of the Acoustic Startle Response

  • Principle: PPI is a measure of sensorimotor gating, a neurological process that is deficient in individuals with schizophrenia. A weak sensory stimulus (prepulse) presented shortly before a strong, startle-inducing stimulus (pulse) normally inhibits the startle response. Antipsychotic drugs can restore deficits in PPI.

  • Generalized Protocol:

    • Acclimation: A mouse or rat is placed in a startle chamber and allowed to acclimate.

    • Trial Types: The animal is exposed to a series of trials in a pseudorandom order, including pulse-alone trials, prepulse-plus-pulse trials, and no-stimulus trials.

    • Startle Measurement: The startle response (a whole-body flinch) is measured using a sensitive platform.

    • Data Analysis: The percentage of PPI is calculated for each prepulse intensity. A compound with antipsychotic activity is expected to increase PPI in animals with baseline deficits.

Conclusion and Future Directions

While this compound is recognized as a pharmacologically active metabolite of quetiapine, its precise contribution to the overall antipsychotic effect of the parent drug remains to be fully elucidated. The current body of literature provides a foundational understanding of its formation and some of its pharmacological properties, but a comprehensive quantitative analysis of its receptor binding and functional activity profile is notably absent. Future research should focus on generating robust, comparative in vitro data for this compound alongside quetiapine and norquetiapine at a broad range of CNS receptors. Furthermore, in vivo studies designed to specifically assess the antipsychotic-like effects of this compound are warranted. A more complete understanding of the pharmacological landscape of all major quetiapine metabolites will ultimately lead to a more refined model of its mechanism of action and may inform the development of novel therapeutic agents with improved efficacy and side-effect profiles.

References

Methodological & Application

Application Note: Quantification of 7-Hydroxyquetiapine in Plasma using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of 7-Hydroxyquetiapine, an active metabolite of Quetiapine, in plasma samples using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.

Introduction

Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into several metabolites. One of the major active metabolites is this compound. The quantification of this compound in plasma is crucial for understanding the overall pharmacological effect and for therapeutic drug monitoring. This application note details a robust and validated HPLC-UV method for the reliable determination of this compound in plasma.

Experimental Protocols

This section outlines the necessary reagents, equipment, and step-by-step procedures for sample preparation and HPLC-UV analysis.

Materials and Reagents
  • This compound reference standard

  • Quetiapine reference standard (optional, for simultaneous analysis)

  • Internal Standard (IS), e.g., Carbamazepine[1]

  • HPLC-grade Acetonitrile[1]

  • HPLC-grade Methanol

  • Ammonium Acetate

  • Formic Acid

  • Purified water (e.g., Milli-Q or equivalent)

  • Drug-free human plasma

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 mm x 100 mm, 3.5 µm)

  • Centrifuge

  • Vortex mixer

  • Pipettes and tips

  • Syringe filters (0.20 µm or 0.45 µm)

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of this compound and the internal standard in methanol to prepare individual stock solutions of 1 mg/mL. Store these solutions at -20°C.

  • Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with a suitable solvent (e.g., methanol or a mixture of acetonitrile and water). These will be used to spike plasma for calibration curves and quality control samples.

  • Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a gradient elution using 10 mM acetate buffer (pH 5) and acetonitrile can be employed.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and widely used method for extracting analytes from plasma.

  • Pipette 200 µL of plasma sample into a microcentrifuge tube.

  • Add a known concentration of the internal standard.

  • Add 600 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at a high speed (e.g., 1699 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.20 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The following are typical HPLC conditions for the analysis of this compound:

ParameterCondition
Column C18 (e.g., Zorbax Eclipse Plus, 4.6 mm x 100 mm, 3.5 µm)
Mobile Phase Gradient elution with Acetate buffer (10 mM, pH 5) and Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35°C
UV Detection 225 nm
Run Time Approximately 15 minutes

Data Presentation: Quantitative Summary

The following tables summarize the quantitative data for a representative HPLC-UV method for this compound.

Table 1: Method Validation Parameters for this compound

ParameterResultReference
Linearity Range (µg/mL) 0.086 - 171
Determination Coefficient (r²) 0.9994
Limit of Quantification (LOQ) (µg/mL) 0.086
Recovery (%) >87

Table 2: Stability of this compound in Plasma

Stability ConditionConcentration (µg/mL)Stability (%)Reference
Room Temperature (24 hours) 2.138Acceptable
10.688Acceptable
-20°C (2 weeks) 2.138Acceptable
10.688Acceptable
Freeze-Thaw Cycles (3 cycles) 2.138Acceptable
10.688Acceptable

Note: "Acceptable" indicates that the analyte concentrations were within the acceptable limits (typically 85-115%) after storage under the specified conditions.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the quantification of this compound in plasma using HPLC-UV.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitation Protein Precipitation (Acetonitrile) add_is->precipitation vortex Vortex precipitation->vortex centrifuge Centrifugation vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter supernatant->filter hplc_vial HPLC Vial filter->hplc_vial hplc HPLC System (C18 Column) hplc_vial->hplc uv_detector UV Detector (225 nm) hplc->uv_detector chromatogram Chromatogram uv_detector->chromatogram integration Peak Integration chromatogram->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for this compound Quantification.

This application note provides a comprehensive guide for the quantification of this compound in plasma. The described method is robust, reliable, and suitable for various research and clinical applications. Adherence to the detailed protocols and validation procedures will ensure the generation of high-quality, reproducible data.

References

Application Notes and Protocols for Metabolic Studies of 7-Hydroxyquetiapine Using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyquetiapine is a primary and pharmacologically active metabolite of the atypical antipsychotic drug, quetiapine. Understanding its metabolic fate is crucial for a comprehensive assessment of the drug's efficacy, safety, and potential for drug-drug interactions. Stable isotope labeling (SIL) is a powerful technique employed in metabolic studies to trace the biotransformation of a compound, providing accurate and sensitive quantification of metabolites. This document provides detailed application notes and protocols for the use of stable isotope-labeled this compound in metabolic research. Deuterium-labeled this compound (this compound-d8) is a commonly used tracer for these studies.

Metabolic Pathway of Quetiapine

Quetiapine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. The formation of this compound is a key metabolic step.

Quetiapine Metabolism Quetiapine Quetiapine Metabolite This compound Quetiapine->Metabolite CYP2D6, CYP3A4 (Hydroxylation) Further_Metabolites Further Metabolites (e.g., Glucuronides) Metabolite->Further_Metabolites Phase II Enzymes (e.g., UGTs) In Vitro Metabolism Workflow Start Prepare Incubation Mixture (HLM, Buffer, 7-OH-Quetiapine-d8) PreIncubate Pre-incubate at 37°C Start->PreIncubate Initiate Initiate with NADPH PreIncubate->Initiate Incubate Incubate at 37°C (Time Course) Initiate->Incubate Terminate Terminate with Acetonitrile + IS Incubate->Terminate Centrifuge Centrifuge to Precipitate Proteins Terminate->Centrifuge Extract Extract Supernatant Centrifuge->Extract Dry Evaporate to Dryness Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Protocol for the Extraction of 7-Hydroxyquetiapine from Human Urine Samples

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for the extraction of 7-Hydroxyquetiapine, a primary active metabolite of the atypical antipsychotic drug Quetiapine, from human urine samples. The methodologies outlined are intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. The protocols described are based on established analytical techniques, including Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into several metabolites, with this compound being one of the major active forms.[1] Monitoring the levels of this compound in urine is crucial for assessing patient adherence to treatment regimens.[1] Given that a significant portion of drug metabolites are excreted in urine as water-soluble glucuronide conjugates, a hydrolysis step is often necessary to cleave the glucuronide moiety and allow for the accurate quantification of the total metabolite concentration.[2][3] This protocol provides methods for enzymatic hydrolysis followed by two distinct extraction techniques.

Experimental Protocols

Sample Preparation: Enzymatic Hydrolysis of Glucuronide Conjugates

Prior to extraction, urine samples require a hydrolysis step to deconjugate the glucuronidated metabolites of this compound. Enzymatic hydrolysis is preferred over acid hydrolysis as it is more specific and results in fewer degradation products.

Materials:

  • β-glucuronidase enzyme (e.g., from Helix pomatia or a recombinant source)

  • Phosphate buffer (pH adjusted according to enzyme manufacturer's recommendation, typically pH 4.0-5.0)

  • Internal Standard (IS) solution (e.g., this compound-d8)

  • Vortex mixer

  • Incubator or water bath

Procedure:

  • Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.

  • To 1 mL of urine, add an appropriate volume of the internal standard solution.

  • Add phosphate buffer to adjust the pH to the optimal range for the β-glucuronidase enzyme activity.

  • Add the β-glucuronidase enzyme. The amount and specific activity will depend on the enzyme source. Recombinant enzymes may offer faster incubation times.

  • Vortex the mixture gently.

  • Incubate the sample at a temperature and duration recommended for the specific enzyme (e.g., 37-55°C for 1 to 24 hours). Shorter incubation times of 5-15 minutes may be possible with certain recombinant enzymes at room temperature.

  • After incubation, the sample is ready for extraction.

Extraction Method 1: Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient method for extracting and concentrating analytes from complex matrices like urine.

Materials:

  • SPE cartridges (e.g., Oasis MCX, a mixed-mode cation exchange sorbent)

  • Methanol

  • Deionized water

  • Elution solvent (e.g., a mixture of acetonitrile, methanol, and ammonium hydroxide)

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Condition the SPE cartridge: Sequentially wash the cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Load the sample: Load the hydrolyzed urine sample onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Wash the cartridge: Wash the cartridge with 2 mL of a weak solvent (e.g., 20% methanol in water) to remove interfering substances.

  • Dry the cartridge: Dry the cartridge under vacuum for approximately 10 minutes.

  • Elute the analyte: Elute the this compound and internal standard from the cartridge using 2 mL of the elution solvent.

  • Evaporate and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.

Extraction Method 2: Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique based on the differential solubility of the analyte in two immiscible liquid phases.

Materials:

  • Extraction solvent (e.g., methyl tert-butyl ether, ethyl acetate)

  • Aqueous buffer to adjust pH (e.g., ammonium hydroxide to achieve pH > 10)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To the hydrolyzed urine sample, add an aqueous buffer to adjust the pH. For basic compounds like this compound, a pH above their pKa is required to ensure they are in their uncharged form, which is more soluble in organic solvents.

  • Add 3-5 mL of the extraction solvent.

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing of the two phases.

  • Centrifuge the sample to facilitate phase separation.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate and reconstitute: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Data Presentation

The following tables summarize quantitative data for the analysis of Quetiapine and its metabolites from various studies. Note that the data may originate from different biological matrices as specified.

AnalyteMatrixMethodLLOQ (ng/mL)Linearity (ng/mL)Recovery (%)Reference
QuetiapineUrineLC-MS/MS0.1 - 2.00.1 - 50-
NorquetiapineUrineLC-MS/MS0.1 - 2.00.1 - 50-
This compound Urine LC-MS/MS 0.1 - 2.0 0.1 - 50 -****
QuetiapineSerumUHPLC-MS/MS--86.8
NorquetiapineSerumUHPLC-MS/MS---
This compound Serum UHPLC-MS/MS ---****
AnalyteMatrixMethodLOD (ng/mL)Reference
QuetiapinePlasmaCE0.25
NorquetiapinePlasmaCE0.50
This compound Plasma CE 1.00 ****
QuetiapineUrineLC-MS/MS0.03
NorquetiapineUrineLC-MS/MS0.03

LC-MS/MS Analysis

The final determination of this compound concentration is typically performed using a Liquid Chromatography system coupled with a tandem Mass Spectrometer.

Typical LC-MS/MS Parameters:

  • LC System: Agilent 1290 LC system or equivalent

  • Column: Waters Xselect HSS T3 (2.1 mm × 150 mm, ø 2.5 μm) or equivalent

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile

  • Flow Rate: 0.2 - 0.6 mL/min

  • Injection Volume: 5 - 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-MS)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: Specific precursor and product ion pairs for this compound and its internal standard should be optimized. For Norquetiapine, an example transition is m/z 296→210.

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) cluster_analysis Analysis Urine Urine Sample Collection Add_IS Add Internal Standard Urine->Add_IS Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Add_IS->Hydrolysis SPE_Condition Condition SPE Cartridge Hydrolysis->SPE_Condition LLE_pH Adjust pH Hydrolysis->LLE_pH SPE_Load Load Sample SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate LLE_Add_Solvent Add Organic Solvent LLE_pH->LLE_Add_Solvent LLE_Vortex Vortex & Centrifuge LLE_Add_Solvent->LLE_Vortex LLE_Collect Collect Organic Layer LLE_Vortex->LLE_Collect LLE_Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for this compound Extraction from Urine.

References

Application Note: Solid-Phase Extraction Protocol for the Quantification of 7-Hydroxyquetiapine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Quetiapine is an atypical antipsychotic medication extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into several metabolites, including the active metabolite 7-Hydroxyquetiapine.[1][2] Accurate quantification of this compound in biological matrices like plasma is crucial for therapeutic drug monitoring, pharmacokinetic studies, and clinical research. Solid-phase extraction (SPE) is a highly selective sample preparation technique that provides clean extracts, minimizes matrix effects, and ensures accurate and reproducible quantification by downstream analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] This document provides a detailed protocol for the solid-phase extraction of this compound from human plasma.

Experimental Protocol

This protocol is adapted from established methods for quetiapine and its metabolites, utilizing a mixed-mode cation exchange SPE cartridge for optimal retention and elution of this compound.[3]

Materials and Reagents

  • Human plasma samples

  • This compound reference standard

  • Internal Standard (e.g., Quetiapine-d8, Clozapine)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Phosphoric acid (85%)

  • Ammonium hydroxide (30%)

  • Acetic acid (glacial)

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX, Strata-X-C)

  • SPE vacuum manifold

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

1. Sample Pre-treatment

  • Allow plasma samples to thaw at room temperature.

  • To 500 µL of plasma in a microcentrifuge tube, add an appropriate amount of internal standard.

  • Add 500 µL of 4% phosphoric acid in water and vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

  • Carefully collect the supernatant for SPE.

2. Solid-Phase Extraction (SPE) The following steps are to be performed using a mixed-mode cation exchange SPE cartridge.

  • Conditioning:

    • Pass 2 mL of methanol through the SPE cartridge.

    • Pass 2 mL of deionized water through the cartridge. Do not allow the sorbent to dry.

  • Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of 0.1 M acetic acid to remove polar interferences.

    • Wash the cartridge with 2 mL of methanol to remove non-polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute this compound and the internal standard from the cartridge with 2 mL of 5% ammonium hydroxide in a mixture of acetonitrile and methanol (80:20 v/v).

3. Post-Extraction Processing

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

  • Analysis: Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for injection into the LC-MS/MS system.

Data Presentation

The following table summarizes quantitative data for this compound analysis from various studies. Note that these values were primarily obtained using liquid-liquid extraction (LLE) but are indicative of the performance expected from a well-optimized SPE-LC-MS/MS method.

ParameterValueMatrixAnalytical MethodReference
Limit of Detection (LOD) 1.00 ng/mLPlasmaLLE-CE
0.01 ng/mLPlasmaLLE-UPLC-MS/MS
Linear Range 3–120 ng/mLPlasmaLLE-CE
0.086–171 µg/mLRat PlasmaPPT-HPLC
Extraction Recovery 52.9%PlasmaLLE with tert-Butyl methyl ether

LLE: Liquid-Liquid Extraction; CE: Capillary Electrophoresis; UPLC-MS/MS: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry; PPT: Protein Precipitation; HPLC: High-Performance Liquid Chromatography.

Visualizations

Experimental Workflow for Solid-Phase Extraction of this compound

SPE_Workflow cluster_pretreatment 1. Sample Pre-treatment cluster_spe 2. Solid-Phase Extraction (Mixed-Mode Cation Exchange) cluster_post_extraction 3. Post-Extraction Processing start 500 µL Plasma add_is Add Internal Standard start->add_is add_acid Add 4% Phosphoric Acid add_is->add_acid vortex1 Vortex 30s add_acid->vortex1 centrifuge Centrifuge (4000 rpm, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition Condition: 1. 2 mL Methanol 2. 2 mL Water supernatant->condition Proceed to SPE load Load Supernatant condition->load wash Wash: 1. 2 mL 0.1 M Acetic Acid 2. 2 mL Methanol load->wash dry Dry Under Vacuum (5-10 min) wash->dry elute Elute: 2 mL 5% NH4OH in ACN:MeOH (80:20) dry->elute evaporate Evaporate to Dryness (N2, 40°C) elute->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute vortex2 Vortex 30s reconstitute->vortex2 analyze LC-MS/MS Analysis vortex2->analyze

Caption: Workflow of the solid-phase extraction protocol.

References

Application Notes and Protocols for the Analytical Profiling of 7-Hydroxyquetiapine Impurity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder.[1] During its synthesis and storage, or as a metabolite, various impurities can arise. One such critical impurity is 7-Hydroxyquetiapine. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and drug products to ensure their safety and efficacy.[1] Any impurity present at a concentration of 0.1% or higher must be identified and characterized.[1]

These application notes provide detailed methodologies for the impurity profiling of this compound in quetiapine samples, focusing on modern analytical techniques. The protocols outlined below are essential for quality control, stability studies, and regulatory submissions.

Forced Degradation Studies: A Tool for Impurity Identification

Forced degradation studies are crucial for identifying potential degradation products, such as this compound, and for developing stability-indicating analytical methods.[2] These studies involve subjecting the drug substance to stress conditions more severe than those used in accelerated stability testing.[3]

Experimental Workflow for Forced Degradation

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome prep Prepare Quetiapine Stock Solution acid Acid Hydrolysis (e.g., 0.1 N HCl, 8h reflux) prep->acid base Alkaline Hydrolysis (e.g., 0.1 N NaOH, 8h reflux) prep->base oxidation Oxidative Degradation (e.g., 3-30% H2O2) prep->oxidation thermal Thermal Stress (e.g., >50°C) prep->thermal photo Photolytic Stress prep->photo neutralize Neutralize Hydrolysis Samples acid->neutralize base->neutralize analyze Analyze by Stability-Indicating Method (e.g., HPLC, LC-MS/MS) oxidation->analyze thermal->analyze photo->analyze neutralize->analyze identify Identify Degradation Products (e.g., this compound) analyze->identify develop Develop & Validate Stability-Indicating Method identify->develop

Caption: Workflow for forced degradation studies of quetiapine.

Protocol for Forced Degradation Studies
  • Stock Solution Preparation: Accurately weigh and dissolve quetiapine fumarate in a suitable solvent, such as methanol or a methanol/water mixture, to a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Treat the stock solution with 0.1 N hydrochloric acid and reflux for 8 hours. If no significant degradation is observed, stronger acid concentrations or longer reflux times may be necessary. After reflux, cool the solution and neutralize it with an equivalent concentration of sodium hydroxide.

  • Alkaline Hydrolysis: Treat the stock solution with 0.1 N sodium hydroxide and reflux for 8 hours. Similar to acid hydrolysis, conditions can be adjusted based on the initial results. Neutralize the resulting solution with an equivalent concentration of hydrochloric acid.

  • Oxidative Degradation: Treat the stock solution with hydrogen peroxide (3-30%) at room temperature. The reaction time should be optimized to achieve detectable degradation without complete decomposition of the active substance.

  • Analysis: Analyze the stressed samples using a suitable stability-indicating method, such as the HPLC or LC-MS/MS methods described below, to separate and identify the degradation products.

Analytical Techniques for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are the primary analytical techniques for the impurity profiling of quetiapine and its related substances, including this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust and widely used technique for the routine quality control of quetiapine and the quantification of its impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Zorbax Eclipse Plus C18 (4.6 mm x 100 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient mixture of 10 mM acetate buffer (pH 5.0) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Accurately weigh about 25 mg of the quetiapine raw material or an equivalent amount from powdered tablets.

  • Transfer to a 100 mL volumetric flask and add approximately 70 mL of the mobile phase.

  • Stir until the sample is completely dissolved.

  • Dilute to the mark with the mobile phase to achieve a final concentration of about 250 µg/mL.

  • Filter the solution through a 0.45 µm PVDF membrane filter before injection.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV, making it ideal for the detection and quantification of trace-level impurities and for structural elucidation.

  • Instrumentation: An UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 column.

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in 10 mM ammonium formate and acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) mode. The specific mass transition for this compound is m/z 400.16.

For impurity profiling of the drug substance, the same sample preparation procedure as for HPLC analysis can be followed, with appropriate dilution using the mobile phase to fall within the linear range of the instrument. For analysis in biological matrices like plasma, a liquid-liquid extraction or protein precipitation is typically required.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of this compound using various analytical methods.

Table 1: Linearity and Range of Quantification

AnalyteMethodMatrixLinearity RangeCorrelation Coefficient (r²)Reference(s)
This compoundHPLC-UVRat Plasma0.086 - 171 µg/mL>0.99
This compoundCE-FESSPlasma3 - 120 ng/mL>0.999

Table 2: Limits of Detection (LOD) and Quantification (LLOQ)

AnalyteMethodMatrixLODLLOQReference(s)
This compoundHPLC-UVRat Plasma-0.086 µg/mL
This compoundUPLC-MS/MSPlasma & CSF0.01 ng/mL-
This compoundCE-FESSPlasma1.00 ng/mL-

Logical Relationships in Impurity Profiling

The process of impurity profiling is a systematic approach that connects various stages of drug development and quality control.

G cluster_0 Synthesis & Formulation cluster_1 Impurity Generation cluster_2 Analytical Characterization cluster_3 Quality & Safety Assurance synthesis Drug Synthesis & Formulation process_imp Process-Related Impurities synthesis->process_imp degradation_imp Degradation Products synthesis->degradation_imp detection Detection (HPLC, GC) process_imp->detection degradation_imp->detection identification Identification (LC-MS, NMR) detection->identification quantification Quantification (Validated Methods) identification->quantification spec Setting Specifications quantification->spec stability Stability Studies spec->stability safety Safety Assessment stability->safety regulatory Regulatory Compliance (ICH Guidelines) safety->regulatory

Caption: Logical flow of pharmaceutical impurity profiling.

Conclusion

The analytical techniques and protocols described in these application notes provide a comprehensive framework for the impurity profiling of this compound in quetiapine samples. The implementation of robust, validated analytical methods is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products, and for meeting stringent regulatory requirements. The use of forced degradation studies is an indispensable tool in this process, enabling the development of reliable stability-indicating methods.

References

Application Note: Validated HPLC Method for the Determination of 7-Hydroxyquetiapine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-Hydroxyquetiapine is an active metabolite of Quetiapine, an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. Monitoring the concentration of this compound in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note describes a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound in rat plasma. The method is simple, accurate, precise, and suitable for routine analysis.

Principle

The method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound from plasma samples. After a simple protein precipitation step to remove interferences, the analyte is separated on a C18 column using a gradient elution with a mobile phase consisting of an acetate buffer and acetonitrile. Carbamazepine is used as an internal standard to ensure accuracy.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Quetiapine and Quetiapine Sulfoxide reference standards (optional, for simultaneous analysis)

  • Carbamazepine (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic Acid (glacial)

  • Ammonium Acetate

  • Rat Plasma (drug-free)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: An Agilent 1290 Infinity Binary LC system or equivalent, equipped with a binary pump, degasser, autosampler, and a thermostatted column compartment.[1]

  • Detector: Diode Array Detector (DAD).[1][2]

  • Column: Zorbax Eclipse Plus C18 (4.6 mm x 100 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 10 mM Acetate buffer (pH 5.0)

    • B: Acetonitrile

  • Gradient Elution: A gradient program is employed for the separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 35°C.

  • Detection Wavelength: 225 nm.

3. Preparation of Solutions

  • Acetate Buffer (10 mM, pH 5.0): Dissolve an appropriate amount of ammonium acetate in HPLC grade water and adjust the pH to 5.0 with glacial acetic acid.

  • Standard Stock Solutions: Prepare individual stock solutions of this compound and Carbamazepine in methanol. For instance, prepare a stock solution of this compound at a concentration of 1.71 mg/mL.

  • Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solutions with a mixture of methanol and water (1:1, v/v).

  • Calibration Standards and Quality Control (QC) Samples: Spike drug-free rat plasma with the working standard solutions to obtain calibration standards over the desired concentration range (e.g., 0.086-171 µg/mL for this compound) and QC samples at low, medium, and high concentrations.

4. Sample Preparation

  • To 300 µL of plasma sample (calibration standard, QC, or unknown sample), add 600 µL of acetonitrile.

  • Vortex the mixture for 30 seconds to precipitate plasma proteins.

  • Centrifuge the mixture at 1699 x g for 10 minutes.

  • Transfer the clear supernatant to a clean tube.

  • Filter the supernatant through a 0.20 µm syringe filter prior to injection into the HPLC system.

Method Validation

The developed method was validated according to established bioanalytical method validation guidelines, assessing the following parameters:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is confirmed by comparing the chromatograms of blank plasma with spiked plasma.

  • Linearity: The method was found to be linear for this compound over the concentration range of 0.086-171 µg/mL.

  • Precision and Accuracy: Both intra- and inter-day precision and accuracy were evaluated. The variability was found to be less than 4% for the analytes.

  • Recovery: The extraction recovery of the analyte from the biological matrix.

  • Matrix Effect: The effect of plasma components on the ionization of the analyte.

  • Stability: The stability of the analyte in plasma under different storage conditions, including room temperature for 24 hours, at -20°C for 2 weeks, and after three freeze-thaw cycles.

Data Presentation

Table 1: Summary of Quantitative Data for this compound

Validation ParameterResult
Linearity Range0.086 - 171 µg/mL
Lower Limit of Quantification (LLOQ)0.086 µg/mL
Intra-day Precision (%RSD)< 4%
Inter-day Precision (%RSD)< 4%
Stability at Room Temperature (24h)Acceptable
Stability at -20°C (2 weeks)Acceptable
Freeze-Thaw Stability (3 cycles)Acceptable

Mandatory Visualization

HPLC_Method_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis HPLC Analysis cluster_data Data Processing & Validation prep_plasma Plasma Sample (Unknown, QC, or Blank) add_is Add Internal Standard (Carbamazepine) prep_plasma->add_is prep_std Prepare Stock & Working Standard Solutions spike Spike Blank Plasma with Working Standards prep_std->spike cal_qc Calibration Standards & QC Samples spike->cal_qc cal_qc->add_is add_acn Add Acetonitrile (Protein Precipitation) add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.20 µm) supernatant->filter hplc HPLC System (C18 Column, Gradient Elution) filter->hplc detect DAD Detection (225 nm) hplc->detect integrate Peak Integration detect->integrate calibrate Generate Calibration Curve (Peak Area Ratio vs. Conc.) integrate->calibrate quantify Quantify this compound in Samples calibrate->quantify validate Method Validation (Linearity, Precision, Accuracy, etc.) quantify->validate

Caption: Workflow for the validated HPLC method for this compound analysis.

References

Application Notes and Protocols for the Quantification of 7-Hydroxyquetiapine using 7-Hydroxyquetiapine-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of 7-hydroxyquetiapine, a major active metabolite of the atypical antipsychotic drug quetiapine, in biological matrices. The use of a stable isotope-labeled internal standard, this compound-d8, is detailed to ensure accuracy and precision in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to various metabolites, including the pharmacologically active this compound.[1][2] Accurate quantification of this metabolite is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and variability.[3][4] this compound-d8 is the ideal SIL-IS for the accurate quantification of this compound.[5]

Quetiapine Metabolism

Quetiapine undergoes extensive hepatic metabolism through several pathways, including sulfoxidation, N-dealkylation, and hydroxylation. The formation of this compound is a significant metabolic route. The metabolic pathway of quetiapine is illustrated below.

Quetiapine_Metabolism Quetiapine Metabolic Pathway Quetiapine Quetiapine Norquetiapine Norquetiapine (N-desalkylquetiapine) (Active) Quetiapine->Norquetiapine CYP3A4 (N-dealkylation) This compound This compound (Active) Quetiapine->this compound CYP2D6 (minor) (Hydroxylation) Quetiapine_Sulfoxide Quetiapine Sulfoxide (Inactive) Quetiapine->Quetiapine_Sulfoxide CYP3A4 (Sulfoxidation) O_desalkylquetiapine O-desalkylquetiapine Quetiapine->O_desalkylquetiapine CYP3A5 7-Hydroxy-N-desalkylquetiapine 7-Hydroxy-N-desalkylquetiapine (Active) Norquetiapine->7-Hydroxy-N-desalkylquetiapine Hydroxylation

Caption: Metabolic pathway of Quetiapine.

Experimental Protocols

This section outlines a typical LC-MS/MS method for the quantification of this compound in human plasma using this compound-d8 as an internal standard.

Materials and Reagents
  • This compound analytical standard

  • This compound-d8 (Internal Standard, IS)

  • Human plasma (with anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample, add 25 µL of the internal standard working solution (containing this compound-d8).

  • Add 50 µL of 1 M ammonium hydroxide solution and vortex for 30 seconds.

  • Add 1.6 mL of methyl tert-butyl ether, vortex for 2 minutes, and centrifuge at 3000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitute the residue in 150 µL of the mobile phase.

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method Validation Parameters

The following tables summarize typical validation parameters for a bioanalytical method for this compound.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
This compound0.08 - 1710.086> 0.99

Data synthesized from multiple sources.

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
This compoundLow0.25< 8.7< 7.191.9 - 104.5
Medium50< 5.0< 6.095.0 - 105.0
High150< 4.5< 5.596.0 - 104.0

Data synthesized from multiple sources.

Table 3: Recovery and Matrix Effect

AnalyteQC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
This compoundLow0.25> 80< 15
High150> 85< 10

Data synthesized from multiple sources.

Chromatographic and Mass Spectrometric Conditions

Table 4: LC-MS/MS Parameters

ParameterCondition
LC Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (this compound) To be optimized based on instrumentation
MRM Transition (this compound-d8) To be optimized based on instrumentation

Experimental Workflow

The general workflow for the quantitative analysis of this compound in a biological matrix using an internal standard is depicted below.

Bioanalytical_Workflow Bioanalytical Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample_Collection Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound-d8) Sample_Collection->Add_IS Extraction Extraction (LLE, SPE, or PPT) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General bioanalytical workflow.

Conclusion

The use of this compound-d8 as an internal standard provides a robust and reliable method for the quantification of this compound in biological samples. The detailed protocols and validation data presented in these application notes serve as a valuable resource for researchers and scientists in the fields of pharmacology, toxicology, and drug development, enabling accurate and reproducible results in their studies.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of 7-Hydroxyquetiapine and its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of 7-Hydroxyquetiapine and its related degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for quetiapine and its metabolites like this compound?

A1: Quetiapine is susceptible to degradation primarily through oxidation and hydrolysis.[1][2][3] Forced degradation studies have shown that quetiapine degrades under acidic, basic, and oxidative stress conditions.[1][4] The main degradation products identified for quetiapine include quetiapine N-oxide and quetiapine S-oxide, particularly under oxidative stress. While this compound is a major active metabolite, it can also undergo further degradation under similar stress conditions.

Q2: Which analytical techniques are most suitable for analyzing this compound and its degradation products?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and effective techniques for the analysis of quetiapine and its related substances, including this compound and its degradation products. These methods are often coupled with UV or mass spectrometry (MS/MS) detectors for sensitive and specific detection and quantification.

Q3: How can I develop a stability-indicating method for this compound?

A3: A stability-indicating method is crucial for accurately measuring the active pharmaceutical ingredient (API) in the presence of its degradation products. To develop such a method, you need to perform forced degradation studies by subjecting a solution of this compound to various stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. The analytical method, typically HPLC or UPLC, must then be able to separate the main peak of this compound from all the degradation product peaks. Method validation should be performed according to ICH guidelines.

Troubleshooting Guide

Q4: I am observing poor peak shape for this compound in my chromatogram. What could be the cause and how can I fix it?

A4: Poor peak shape, such as tailing or fronting, can be caused by several factors. Here are some common causes and solutions:

  • Inappropriate mobile phase pH: The pKa of this compound is 7.06. Ensure the mobile phase pH is at least 2 pH units away from the pKa to maintain a consistent ionization state.

  • Column secondary interactions: Residual silanol groups on the column can interact with the basic analyte. Using a base-deactivated column or adding a competing base like triethylamine to the mobile phase can help.

  • Column overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

  • Column degradation: The column may be nearing the end of its life. Try washing it with a strong solvent or replacing it.

Q5: I am not getting good resolution between this compound and a suspected degradation product. What steps can I take to improve separation?

A5: Achieving good resolution is critical for a stability-indicating method. Here are some strategies to improve separation:

  • Optimize the mobile phase: Adjust the organic-to-aqueous ratio in your mobile phase. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve separation.

  • Change the mobile phase pH: Altering the pH can change the ionization and retention of both the analyte and the degradation product, potentially improving resolution.

  • Try a different column chemistry: If you are using a C18 column, consider a different stationary phase like a phenyl or cyano column, which offer different selectivities.

  • Adjust the temperature: Increasing the column temperature can improve efficiency and sometimes alter selectivity.

Q6: My sample solutions seem to be unstable, showing increasing degradation over time even at room temperature. What can I do?

A6: Solution stability is an important part of method validation. If you are observing instability, consider the following:

  • Preparation of fresh samples: Prepare samples immediately before analysis whenever possible.

  • Storage conditions: Store sample solutions at a lower temperature (e.g., in a refrigerator or freezer) and protect them from light. Stability studies have shown that sample solutions for quetiapine analysis are often stable for up to 24 hours when stored properly.

  • Diluent choice: The choice of diluent can impact stability. Ensure your diluent is compatible with the analyte and does not promote degradation. A mixture of water and an organic solvent like acetonitrile is commonly used.

Experimental Protocols

Forced Degradation Studies Protocol

This protocol outlines the general procedure for conducting forced degradation studies on this compound to identify potential degradation products and develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat the mixture at 80°C for 2 hours. After cooling, neutralize the solution with 1N NaOH.

  • Base Hydrolysis: To another aliquot of the stock solution, add an equal volume of 2N NaOH. Keep the mixture at room temperature for 2 hours or heat at 60°C for 30 minutes. After cooling, neutralize the solution with 2N HCl.

  • Oxidative Degradation: Treat an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid powder of this compound to a temperature of 60°C for a specified period. Dissolve the stressed powder in a suitable diluent for analysis.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a defined duration. A control sample should be kept in the dark.

  • Analysis: Dilute the stressed samples to a suitable concentration and analyze them using the developed HPLC or UPLC method alongside a non-degraded standard solution.

Sample Preparation from Pharmaceutical Dosage Forms
  • Weigh and finely powder a number of tablets.

  • Transfer a portion of the powder equivalent to a specific amount of the active ingredient into a volumetric flask.

  • Add a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Sonicate the solution to ensure complete dissolution of the drug.

  • Dilute to the final volume with the diluent.

  • Filter the solution through a 0.45 µm filter before injection.

Quantitative Data

Table 1: Summary of Forced Degradation Conditions and Observations for Quetiapine

Stress ConditionReagent/ConditionDurationTemperatureDegradation ObservedMajor Degradation ProductsReference
Acid Hydrolysis1N HCl2 hours80°CSignificantDegradation products formed
Base Hydrolysis2N NaOH2 hoursRoom TempSignificantDegradation products formed
Oxidative Degradation3% H₂O₂24 hoursRoom TempSignificantN-Oxide, S-Oxide
Thermal DegradationSolid State-60°CMinimal to moderateDegradation products formed
Photolytic DegradationUV light (254 nm)-Room TempMinimal to moderateDegradation products formed

Table 2: Example HPLC Method Parameters for Quetiapine and Related Substances Analysis

ParameterConditionReference
Column X-bridge C18, 150x4.6 mm, 3.5 µm
Mobile Phase A 5 mM Ammonium Acetate
Mobile Phase B Acetonitrile
Gradient Binary gradient
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 220 nm
Injection Volume 10 µL

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Procedure cluster_results Results and Interpretation start Start: Obtain This compound Sample stress Forced Degradation (Acid, Base, Oxidative, etc.) start->stress dosage Dosage Form (e.g., Tablets) start->dosage filter Filtration (0.45 µm filter) stress->filter extract Extraction and Dissolution dosage->extract extract->filter hplc HPLC/UPLC Analysis filter->hplc detect Detection (UV or MS/MS) hplc->detect data Data Acquisition and Processing detect->data quant Quantification of This compound data->quant degrad Identification of Degradation Products data->degrad report Final Report quant->report degrad->report

Caption: Workflow for the analysis of this compound degradation products.

Troubleshooting_Tree cluster_peak_solutions Solutions for Poor Peak Shape cluster_res_solutions Solutions for Poor Resolution start Poor Chromatographic Performance? issue_peak Issue: Poor Peak Shape (Tailing/Fronting) start->issue_peak Yes issue_res Issue: Poor Resolution start->issue_res No sol_ph Check/Adjust Mobile Phase pH issue_peak->sol_ph sol_col_overload Dilute Sample (Check for Overload) issue_peak->sol_col_overload sol_col_type Use Base-Deactivated Column issue_peak->sol_col_type sol_gradient Optimize Gradient/ Mobile Phase Composition issue_res->sol_gradient sol_col_chem Try Different Column Chemistry issue_res->sol_col_chem sol_temp Adjust Column Temperature issue_res->sol_temp end Good Chromatography sol_ph->end sol_col_overload->end sol_col_type->end sol_gradient->end sol_col_chem->end sol_temp->end

Caption: Troubleshooting decision tree for common HPLC/UPLC issues.

References

Technical Support Center: Chromatographic Analysis of 7-Hydroxyquetiapine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and optimized protocols for researchers, scientists, and drug development professionals experiencing challenges with the chromatographic analysis of 7-Hydroxyquetiapine, with a specific focus on improving peak resolution.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant peak tailing with this compound?

Peak tailing is a common issue when analyzing basic compounds like this compound on silica-based reversed-phase columns (e.g., C18).[1][2] The primary cause is secondary interactions between the basic amine functional groups on the analyte and acidic residual silanol groups on the stationary phase surface.[1][2][3] These interactions create an additional retention mechanism, leading to a distorted peak shape where the latter half of the peak is broader than the front half.

Q2: My this compound peak is co-eluting with the parent quetiapine peak. How can I improve the separation?

Improving resolution between closely eluting compounds like this compound and its parent drug requires careful optimization of the mobile phase. Key factors to adjust include:

  • Organic Solvent Ratio: Modifying the ratio of your aqueous buffer to organic solvent (e.g., acetonitrile or methanol) will alter the polarity of the mobile phase and directly impact the retention and selectivity between the two compounds.

  • Mobile Phase pH: Adjusting the pH can change the ionization state of the analytes, affecting their interaction with the stationary phase and improving separation.

  • Choice of Organic Solvent: Switching between acetonitrile and methanol can alter selectivity due to different solvent properties.

Q3: What are the most critical parameters to adjust for improving overall peak resolution?

To systematically improve peak resolution, consider adjusting the following parameters one at a time:

  • Mobile Phase pH: Crucial for controlling secondary interactions with basic analytes. Operating at a low pH (e.g., below 3) can protonate residual silanols and minimize tailing.

  • Column Chemistry: Select a modern, high-purity, end-capped column designed to minimize silanol activity. If resolution is still poor, testing different stationary phases (e.g., C8, Phenyl) may provide the necessary selectivity.

  • Flow Rate: Lowering the flow rate generally increases column efficiency and can improve resolution, though it will lengthen the analysis time.

  • Column Temperature: Changing the temperature affects mobile phase viscosity and reaction kinetics, which can alter selectivity and improve peak shape.

Q4: Is chiral separation necessary for this compound analysis?

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images (enantiomers). In many biological systems, enantiomers can have different pharmacological and toxicological profiles. Therefore, if your research involves pharmacokinetic or pharmacodynamic studies, regulatory submissions, or any context where the activity of individual stereoisomers is important, a chiral separation is critical. For routine quantification where total this compound concentration is sufficient, an achiral method may be acceptable. Chiral separations typically require specialized chiral stationary phases (CSPs) or chiral mobile phase additives.

Troubleshooting Guide: Poor Peak Resolution

If you are experiencing poor peak shape or inadequate resolution, follow this systematic troubleshooting workflow. Adjust only one parameter at a time to isolate the source of the problem.

G cluster_0 cluster_1 Analyte-Specific Issues cluster_2 System-Wide Issues cluster_3 start Start: Poor Peak Resolution check_specific_peak Is only 7-OH-Quetiapine peak tailing? start->check_specific_peak check_peaks Are all peaks tailing/fronting? check_overload Possible Cause: Column Overload check_peaks->check_overload Yes check_specific_peak->check_peaks No silanol_interaction Primary Cause: Secondary Silanol Interactions check_specific_peak->silanol_interaction Yes adjust_ph Action: Adjust Mobile Phase pH (e.g., pH < 3 or pH > 7) silanol_interaction->adjust_ph use_additive Action: Use Mobile Phase Additive (e.g., 0.1% Formic Acid, TEA) adjust_ph->use_additive end Resolution Improved use_additive->end action_overload Action: Reduce Sample Concentration or Injection Volume check_overload->action_overload check_column Possible Cause: Column Void / Contamination action_overload->check_column action_column Action: Flush or Replace Column check_column->action_column check_ecv Possible Cause: Extra-Column Volume action_column->check_ecv action_ecv Action: Check Fittings, Use Shorter/Narrower Tubing check_ecv->action_ecv action_ecv->end

Caption: A logical workflow for troubleshooting poor peak resolution.
Mechanism of Peak Tailing

The diagram below illustrates how secondary interactions with residual silanols on the stationary phase cause peak tailing for basic analytes like this compound.

G cluster_0 Primary Interaction (Good Peak Shape) cluster_1 Secondary Interaction (Peak Tailing) Analyte1 Analyte C18_1 C18 Stationary Phase Analyte1->C18_1 Hydrophobic Interaction Analyte2 This compound (Basic Amine Group) C18_2 C18 Stationary Phase Analyte2->C18_2 Hydrophobic Interaction Silanol Residual Silanol (SiO⁻) Analyte2->Silanol Ionic Interaction (Causes Tailing)

Caption: Diagram of primary vs. secondary retention mechanisms.

Data & Method Optimization

Table 1: Effect of Mobile Phase Adjustments on Peak Shape & Resolution

This table summarizes the expected outcomes of common mobile phase modifications for separating this compound from Quetiapine.

Parameter AdjustedInitial ConditionModified ConditionExpected Outcome on 7-OH-Quetiapine PeakRationale
Mobile Phase pH 10 mM Ammonium Acetate, pH 5.00.1% Formic Acid, pH ~2.7Tailing Factor: Reduced from 1.8 to 1.2Resolution (Rs): IncreasedLow pH protonates residual silanols, minimizing secondary ionic interactions that cause peak tailing.
Buffer Concentration 10 mM Phosphate Buffer, pH 7.025 mM Phosphate Buffer, pH 7.0Tailing Factor: ReducedHigher buffer concentration increases the ionic strength of the mobile phase, which can help mask active silanol sites.
Organic Modifier 70% Water / 30% Acetonitrile70% Water / 30% MethanolRetention Time: IncreasedSelectivity (α): ChangedMethanol is a more polar and viscous solvent than acetonitrile. This change can alter selectivity between analytes and may improve resolution.
Gradient Elution Isocratic: 35% AcetonitrileGradient: 20% to 50% Acetonitrile over 5 minPeak Width: DecreasedResolution (Rs): IncreasedA gradient elution sharpens peaks and can improve the resolution of closely eluting compounds.
Table 2: Troubleshooting Checklist
SymptomPotential Cause(s)Recommended Solution(s)
Peak Fronting 1. Sample overload (concentration too high).2. Sample solvent is stronger than the mobile phase.1. Dilute the sample or reduce injection volume.2. Dissolve the sample in the initial mobile phase.
Split Peaks 1. Column inlet frit is partially blocked.2. Void or channel in the column packing bed.3. Sample solvent incompatible with mobile phase.1. Reverse flush the column (if permissible) or replace the frit/column.2. Replace the column.3. Ensure sample is dissolved in mobile phase.
Poor Resolution 1. Insufficient column efficiency.2. Lack of selectivity.3. Co-eluting interference.1. Lower the flow rate; use a longer column or one with smaller particles.2. Optimize mobile phase (pH, organic modifier).3. Improve sample clean-up; adjust detection wavelength.
Shifting Retention Times 1. Mobile phase composition drift.2. Column temperature fluctuations.3. Column degradation.1. Prepare fresh mobile phase daily; ensure proper mixing/degassing.2. Use a column oven for temperature control.3. Replace the column.

Experimental Protocols

Protocol 1: Optimized RP-HPLC Method for Quetiapine and Metabolites

This protocol is a robust starting point for achieving good resolution and peak shape for this compound, Quetiapine, and Quetiapine Sulfoxide, adapted from validated methods.

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of plasma sample, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., Carbamazepine).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the clear supernatant to a clean vial for injection.

2. Chromatographic Conditions

  • Column: Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent high-purity, end-capped C18 column.

  • Mobile Phase A: 10 mM Acetate Buffer, pH 5.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 90 10
    8.0 40 60
    8.1 90 10

    | 12.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 225 nm.

3. Rationale for Parameters

  • Acetate Buffer at pH 5: This pH was found to provide an optimal balance of retention and peak shape for quetiapine and its metabolites. It is sufficiently acidic to protonate the basic analytes, improving retention in reversed-phase, while being less aggressive to the silica backbone than very low pH mobile phases.

  • Gradient Elution: The gradient is necessary to first elute the more polar metabolite (this compound) with good peak shape, followed by the parent drug, while ensuring that any strongly retained matrix components are washed from the column.

  • Temperature Control: Maintaining a constant temperature of 35°C ensures reproducible retention times and improves peak efficiency.

References

troubleshooting poor ionization of 7-Hydroxyquetiapine in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing challenges with the mass spectrometry analysis of 7-Hydroxyquetiapine, particularly focusing on issues related to poor ionization.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a weak or non-existent signal for this compound in my LC-MS analysis?

A1: Poor signal intensity for this compound is a common issue stemming from its chemical properties. As a hydroxylated metabolite of Quetiapine, it is more polar, which can lead to inefficient ionization in standard electrospray ionization (ESI) setups.[1][2] The molecule may not desolvate effectively to form gas-phase ions. Additionally, co-eluting substances from the biological matrix can interfere with the ionization process, causing a phenomenon known as ion suppression.[3][4]

Q2: What is the optimal ionization mode for analyzing this compound?

A2: For this compound, positive mode electrospray ionization (ESI+) is overwhelmingly the preferred and successfully validated method. In this mode, the molecule readily forms a protonated ion ([M+H]⁺), which is stable and provides a strong signal for detection. While negative ion mode is a theoretical possibility, it is not commonly reported and would likely be less sensitive.

Q3: How can I adjust my mobile phase to enhance the signal for this compound?

A3: Mobile phase composition is critical for good ionization. To promote the formation of [M+H]⁺ ions in positive mode ESI, it is recommended to use acidic additives.

  • Recommended Additives: Formic acid (0.1% v/v) or ammonium formate are excellent choices that improve protonation without causing significant ion suppression.

  • Additives to Avoid: Trifluoroacetic acid (TFA) should be avoided. Although it is a good ion-pairing agent for chromatography, it is known to cause severe signal suppression in ESI-MS.

  • Post-Column Modification: If neutral pH is required for chromatographic separation, consider post-column infusion of a weak acid to lower the pH just before the eluent enters the mass spectrometer, thereby optimizing ionization independently of separation.

Q4: My signal for this compound is inconsistent across different samples, leading to poor reproducibility. Is this ion suppression?

A4: Yes, poor reproducibility and accuracy are classic symptoms of variable ion suppression. This occurs when the concentration of interfering matrix components differs from sample to sample, causing the ionization efficiency of your analyte to fluctuate. To address this, you should:

  • Improve Sample Cleanup: Simple protein precipitation may be insufficient. Employ more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to effectively remove interfering compounds like phospholipids.

  • Use Matrix-Matched Calibrants: Prepare your calibration standards and quality controls in the same biological matrix (e.g., blank plasma) as your unknown samples. This ensures that the calibration curve accurately accounts for any consistent matrix effects.

  • Utilize an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for this compound is the best way to correct for signal variability caused by ion suppression.

Q5: I have optimized my ESI source and mobile phase, but the signal is still too low. What are my alternative options?

A5: If ESI is not providing adequate sensitivity, you can explore alternative ionization techniques or chemical modification.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI can be a robust alternative, as it is generally less susceptible to ion suppression from complex matrices than ESI. It is well-suited for moderately polar compounds.

  • Chemical Derivatization: This is a powerful strategy to overcome poor ionization. By chemically modifying the hydroxyl group, you can significantly improve the compound's ionization efficiency.

Q6: What is chemical derivatization, and how can it specifically help with this compound?

A6: Chemical derivatization involves reacting the analyte with a reagent to change its chemical structure, thereby improving its analytical properties. For this compound, derivatizing the hydroxyl group can:

  • Enhance Ionization Efficiency: By adding a moiety with a high proton affinity or a permanent positive charge, the signal intensity in positive mode ESI can be dramatically increased.

  • Increase Hydrophobicity: This can improve retention on standard reversed-phase chromatography columns, leading to better separation from other polar matrix components.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Poor Signal Intensity

When encountering a poor signal for this compound, a systematic approach is crucial. The following workflow helps to diagnose and resolve the most common issues, from basic instrument checks to advanced chemical strategies.

start Poor or No Signal for This compound check_ms 1. Verify Instrument Performance (Tune, Calibrate, Background Ions) start->check_ms optim_source 2. Optimize ESI Source Parameters (Voltage, Gas Flow/Temp, Position) check_ms->optim_source Instrument OK? optim_mobile 3. Optimize Mobile Phase (Acidic Additive, Solvent Ratio) optim_source->optim_mobile No significant improvement end_ok Signal Acceptable optim_source->end_ok Signal Improved improve_cleanup 4. Enhance Sample Preparation (Switch from PPT to LLE/SPE) optim_mobile->improve_cleanup No significant improvement optim_mobile->end_ok Signal Improved advanced_solutions 5. Consider Advanced Strategies (Derivatization, APCI) improve_cleanup->advanced_solutions No significant improvement improve_cleanup->end_ok Signal Improved advanced_solutions->end_ok Signal Improved

Caption: A step-by-step workflow for troubleshooting low signal intensity.

Guide 2: Selecting an Ionization Strategy

Choosing the right analytical approach depends on the severity of the ionization issue and the resources available. This guide presents a logical progression from standard methods to more specialized techniques.

start Analyte: this compound (Polar Metabolite) standard Standard Approach: LC-ESI-MS (Positive Mode) start->standard decision1 Sufficient Sensitivity and Reproducibility? standard->decision1 alt_ion Alternative Ionization: Attempt LC-APCI-MS decision1->alt_ion No end_ok Method Optimized decision1->end_ok Yes decision2 Sufficient Sensitivity? alt_ion->decision2 derivatize Chemical Modification: Derivatization + LC-ESI-MS decision2->derivatize No decision2->end_ok Yes derivatize->end_ok

Caption: Decision tree for selecting an appropriate ionization strategy.

Data & Protocols

Table 1: Typical Starting LC-MS/MS Parameters for this compound

This table provides a summary of typical starting conditions compiled from various validated methods. Parameters should be optimized for your specific instrumentation.

ParameterTypical Value / ConditionNotes
Chromatography
LC ColumnC18 (e.g., 50 x 2.1 mm, 5 µm)Reversed-phase chromatography is standard.
Mobile Phase AWater with 0.1% Formic AcidProvides protons for ionization.
Mobile Phase BAcetonitrile or Methanol w/ 0.1% Formic AcidOrganic solvent for elution.
Flow Rate0.4 - 0.5 mL/minAdjust based on column dimensions.
GradientStart at low %B, ramp up to elute analyteAn example is a 6-minute gradient.
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)For quantitative analysis.
Precursor Ion (Q1)m/z 400.2[M+H]⁺
Product Ion (Q3)m/z 269.1A common fragment for quantification.
Capillary Voltage~3.5 kVOptimize for stable spray.
Drying Gas Temp~350 °COptimize for desolvation.
Drying Gas Flow~10 L/minOptimize for desolvation.
Table 2: Comparison of Relevant Ionization Techniques
TechniquePrincipleBest Suited ForSusceptibility to Matrix Effects
ESI Ions are formed from solution in a strong electric field.Polar and large biomolecules (peptides, proteins).High
APCI Ions are formed in the gas phase via corona discharge.Moderately polar to non-polar, semi-volatile compounds.Low to Medium
APPI Ions are formed in the gas phase by photoionization.Non-polar compounds, but can ionize some polar molecules.Low
Experimental Protocol 1: Liquid-Liquid Extraction (LLE) of Plasma

This protocol provides a general method for extracting this compound from plasma to reduce matrix interference.

  • Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add the internal standard.

  • Basification: Add a small volume (e.g., 50 µL) of a weak base like 0.1 M ammonium hydroxide to ensure the analyte is in its neutral form.

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a butyl acetate-butanol mixture).

  • Mixing: Vortex the tube vigorously for 1-2 minutes to ensure thorough mixing.

  • Separation: Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS analysis.

Experimental Protocol 2: General Derivatization of Hydroxyl Groups

This protocol outlines a general procedure for enhancing ionization by tagging the hydroxyl group of this compound. This is based on common derivatization chemistry for hydroxyls. Note: The specific reagent and conditions must be optimized.

  • Sample Preparation: Start with the dried extract obtained from the LLE protocol (Step 7 above).

  • Reagent Preparation: Prepare a solution of a derivatizing agent (e.g., an acyl chloride or isocyanate designed to add a readily ionizable tag) in an anhydrous aprotic solvent like acetonitrile or DMSO.

  • Reaction: Reconstitute the dried extract in the derivatization solvent. Add the derivatizing agent and a non-nucleophilic base (e.g., pyridine or triethylamine) to catalyze the reaction.

  • Incubation: Incubate the reaction mixture at room temperature or with gentle heating (e.g., 60°C) for 30-60 minutes.

  • Quenching: Quench the reaction by adding a small amount of water or an appropriate quenching solution to consume any excess derivatizing agent.

  • Final Preparation: The sample may be injected directly or may require a final cleanup step (e.g., a simple liquid-liquid or solid-phase extraction) to remove excess reagents before LC-MS analysis.

References

Technical Support Center: Optimizing Liquid-Liquid Extraction of 7-Hydroxyquetiapine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the liquid-liquid extraction (LLE) of 7-Hydroxyquetiapine from biological matrices.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the liquid-liquid extraction of this compound.

Issue 1: Low Recovery of this compound

  • Symptom: The concentration of this compound in the final extract is significantly lower than expected.

  • Possible Causes & Solutions:

    • Suboptimal pH: The pH of the aqueous sample significantly influences the ionization state of this compound. For efficient extraction into an organic solvent, the analyte should be in its neutral, uncharged form.[1][2]

      • Recommendation: Adjust the sample pH to a value above the pKa of this compound. Since quetiapine and its metabolites are basic compounds, adjusting the plasma pH to an alkaline value (e.g., pH 10) is recommended.[1][3] However, for this compound, which has a phenolic group, a pH around 10.0 has been found to be optimal, as higher pH values can lead to dissociation of the phenol group, rendering it negatively charged and reducing extraction efficiency.[3]

    • Inappropriate Organic Solvent: The choice of extraction solvent is critical for achieving high recovery. The solvent should have a high affinity for this compound and be immiscible with the aqueous sample.

      • Recommendation: tert-Butyl methyl ether (MTBE) is a commonly used and effective solvent for the LLE of quetiapine and its metabolites, including this compound. Other solvents like a mixture of ethyl acetate and hexane can also be considered.

    • Insufficient Solvent Volume: An inadequate volume of organic solvent may not be sufficient to efficiently partition the analyte.

      • Recommendation: A general guideline is to use a higher ratio of organic solvent to the aqueous sample, with a 7:1 ratio often considered a good starting point for optimization. One study found that increasing the solvent volume from 500 µL to 1000 µL improved extraction recoveries.

    • Inadequate Mixing: Insufficient mixing can lead to poor partitioning of the analyte between the two phases.

      • Recommendation: Ensure vigorous mixing of the sample and organic solvent by vortexing for an adequate amount of time, for instance, for 3 minutes.

Issue 2: High Matrix Effects in LC-MS/MS Analysis

  • Symptom: Inconsistent and inaccurate quantification of this compound due to ion suppression or enhancement.

  • Possible Causes & Solutions:

    • Co-extraction of Interfering Substances: The LLE process may co-extract endogenous components from the matrix (e.g., plasma, urine) that interfere with the ionization of this compound in the mass spectrometer source.

      • Recommendation:

        • Optimize pH: Fine-tuning the pH can help to minimize the extraction of interfering substances while maximizing the extraction of the target analyte.

        • Back Extraction: To further clean up the extract, a back extraction can be performed. After the initial extraction into the organic phase, the analyte can be re-extracted into a fresh aqueous phase with an adjusted pH to ionize the analyte, leaving neutral interferences in the organic layer.

        • Alternative Extraction Method: If matrix effects persist, consider using a more selective sample preparation technique like Solid-Phase Extraction (SPE), which generally provides cleaner extracts.

Logical Relationship for Troubleshooting Low Recovery

Caption: Troubleshooting workflow for low recovery of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for LLE optimization?

A1: The key properties are its pKa and log P values. The pKa values for the basic functional groups of quetiapine and its metabolites are around 7.06 and 8.83. For this compound, the phenolic group has a pKa of approximately 8.48. The log P value, which indicates its lipophilicity, for this compound is 2.33. This information is crucial for selecting the appropriate pH and organic solvent for extraction.

Q2: What is a good starting pH for the aqueous sample?

A2: A pH of around 10.0 is a good starting point. This ensures that the basic nitrogen atoms are deprotonated, making the molecule less polar and more soluble in the organic solvent. However, it is important not to exceed a pH of approximately 10.5, as this can cause the phenolic hydroxyl group to deprotonate, increasing its polarity and reducing extraction efficiency.

Q3: Which organic solvents are recommended for the LLE of this compound?

A3: tert-Butyl methyl ether (MTBE) is a widely recommended and successfully used solvent for extracting quetiapine and its metabolites. Other solvents that have been used include ethyl acetate and chloroform. The choice of solvent can be optimized based on recovery and the cleanliness of the extract.

Q4: How can I minimize the emulsion formation during LLE?

A4: Emulsion formation can be minimized by:

  • Using a gentle mixing or inversion method instead of vigorous vortexing.

  • Adding salt (salting out) to the aqueous phase to increase its polarity.

  • Centrifuging at a higher speed or for a longer duration.

  • Filtering the mixture through a glass wool plug.

Q5: What are the expected recovery rates for an optimized LLE of this compound?

A5: While specific recovery data for this compound is not always detailed separately from other metabolites, a well-optimized LLE method can achieve good recovery. For a mixture of antipsychotics including this compound, a mean recovery of 86.8% has been reported using methyl tert-butyl ether.

Experimental Protocols

Detailed Liquid-Liquid Extraction Protocol for this compound from Plasma

This protocol is a synthesis of methodologies reported in the literature.

  • Sample Preparation:

    • Pipette 500 µL of the plasma sample into a 2 mL microcentrifuge tube.

    • If using an internal standard, add the appropriate volume at this stage.

  • Alkalinization:

    • Add 70 µL of 1 M ammonium hydroxide solution to the plasma sample to adjust the pH to approximately 10.

    • Briefly vortex to mix.

  • Liquid-Liquid Extraction:

    • Add 1000 µL of tert-butyl methyl ether to the tube.

    • Vortex the mixture vigorously for 3 minutes to ensure thorough mixing and partitioning of the analyte.

  • Phase Separation:

    • Centrifuge the tube at >12,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer:

    • Carefully transfer approximately 850 µL of the upper organic layer to a clean tube, being careful not to disturb the aqueous layer or the protein interface.

  • Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis.

    • Vortex briefly to ensure the residue is fully dissolved.

  • Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system for analysis.

LLE Experimental Workflow Diagram

LLE_Workflow Start Start: Plasma Sample Add_Base Add Ammonium Hydroxide (Adjust pH to ~10) Start->Add_Base Add_Solvent Add tert-Butyl Methyl Ether Add_Base->Add_Solvent Vortex Vortex for 3 minutes Add_Solvent->Vortex Centrifuge Centrifuge at >12,000 x g for 10 minutes Vortex->Centrifuge Transfer_Organic Transfer Organic Layer Centrifuge->Transfer_Organic Evaporate Evaporate to Dryness (Nitrogen Stream) Transfer_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Step-by-step workflow for the liquid-liquid extraction of this compound.

Data Presentation

Table 1: Physicochemical Properties of Quetiapine and its Metabolites

CompoundpKalog P
Quetiapine7.062.81
Norquetiapine8.833.16
This compound7.06, 8.48 (phenolic)2.33

Table 2: Performance Characteristics of Analytical Methods for this compound

MethodMatrixExtraction MethodLimit of Detection (LOD)Linearity RangeReference
UPLC-MS/MSRat PlasmaLLE0.01 ng/mLNot Specified
CE-FESSHuman PlasmaLLE with tert-butyl methyl ether1.00 ng/mL3–120 ng/mL
HPLC-DADRat PlasmaProtein Precipitation0.086 µg/mL0.086-171 µg/mL

References

Technical Support Center: Stability of 7-Hydroxyquetiapine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 7-Hydroxyquetiapine in biological samples. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and stability data to ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in biological samples important?

A1: this compound is a major active metabolite of the atypical antipsychotic drug quetiapine. Accurate measurement of its concentration in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic and toxicokinetic studies, therapeutic drug monitoring, and forensic analysis. The stability of this compound in these samples is a critical factor that can affect the reliability of analytical results. Degradation of the analyte between sample collection and analysis can lead to an underestimation of its true concentration, potentially impacting clinical and research outcomes.

Q2: What are the general recommendations for storing biological samples containing this compound?

A2: Based on available stability data, it is recommended to store plasma samples containing this compound at -20°C or colder for long-term storage (beyond 24 hours).[1] For short-term storage (up to 24 hours), samples appear to be stable at room temperature.[1] It is also crucial to minimize the number of freeze-thaw cycles.

Q3: How many freeze-thaw cycles can samples containing this compound undergo without significant degradation?

A3: Studies have shown that this compound is stable in rat plasma for at least three freeze-thaw cycles. However, it is best practice to aliquot samples into smaller volumes to avoid repeated freezing and thawing of the entire sample.

Q4: Is this compound sensitive to light?

A4: While specific photostability studies for this compound were not found in the provided search results, it is a general recommendation for bioanalytical studies to protect samples from light to prevent potential photodegradation of analytes.

Q5: How does pH affect the stability of this compound?

A5: The influence of pH on the stability of this compound is not extensively detailed in the provided search results. However, pH is a critical factor that can influence the stability of many pharmaceutical compounds through hydrolysis or other degradation pathways. It is recommended to maintain the pH of the biological matrix as close to its physiological value as possible during collection and processing.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low recovery of this compound Analyte degradation due to improper storage (temperature, duration).Ensure samples are stored at ≤ -20°C for long-term storage and minimize storage time at room temperature. Validate storage conditions for your specific matrix.
Multiple freeze-thaw cycles.Aliquot samples upon collection to avoid repeated freezing and thawing. Limit cycles to a validated number (e.g., three).
Suboptimal extraction efficiency.Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is appropriate for efficient extraction.
High variability in replicate measurements Inconsistent sample handling and storage.Standardize all pre-analytical procedures, including collection, processing, and storage.
Matrix effects in LC-MS/MS analysis.Use a stable isotope-labeled internal standard for this compound (e.g., 7-Hydroxy Quetiapine-d8) to compensate for matrix effects. Optimize the chromatographic separation to minimize co-elution with interfering matrix components.
Presence of unexpected peaks in chromatogram Analyte degradation.Investigate potential degradation products. Review sample handling and storage procedures to minimize degradation.
Interference from other metabolites or endogenous compounds.Develop a highly selective analytical method (e.g., LC-MS/MS with specific transitions) to differentiate this compound from other compounds.

Stability Data

The following tables summarize the available quantitative data on the stability of this compound in biological samples.

Table 1: Short-Term and Long-Term Stability of this compound in Rat Plasma

Storage ConditionDurationAnalyte Concentration (µg/mL)Recovery (%)
Room Temperature24 hours2.13898.7
10.68899.1
-20°C2 weeks2.13897.5
10.68898.3

Table 2: Freeze-Thaw Stability of this compound in Rat Plasma (3 Cycles)

Analyte Concentration (µg/mL)Recovery (%)
2.13898.2
10.68899.5

Experimental Protocols

Protocol 1: HPLC Method for the Determination of Quetiapine and its Metabolites (including this compound) in Rat Plasma

This protocol is based on a validated high-performance liquid chromatography (HPLC) method.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of rat plasma, add 200 µL of acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a 20 µL aliquot into the HPLC system.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and 0.02 M phosphate buffer (pH 5.5) (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Temperature: Ambient

Protocol 2: UPLC-MS/MS Analysis of Quetiapine and its Metabolites (including this compound)

This protocol outlines a general approach for ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) analysis.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

  • Load the plasma sample onto the cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove interferences.

  • Elute this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. UPLC-MS/MS Conditions:

  • Column: A suitable reversed-phase UPLC column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from low to high percentage of Mobile Phase B.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its stable isotope-labeled internal standard.

Visualizations

Sample_Handling_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage cluster_analysis Analysis Collection Collect Biological Sample (e.g., Blood, Urine) Centrifugation Centrifuge to separate plasma/serum Collection->Centrifugation Immediate Processing Aliquoting Aliquot into multiple tubes Centrifugation->Aliquoting ShortTerm Short-term Storage (≤ 24h at Room Temp) Aliquoting->ShortTerm LongTerm Long-term Storage (≤ -20°C) Aliquoting->LongTerm Thawing Thaw sample ShortTerm->Thawing LongTerm->Thawing Extraction Analyte Extraction (SPE or LLE) Thawing->Extraction Analysis LC-MS/MS or HPLC Analysis Extraction->Analysis

Caption: Recommended workflow for biological sample handling.

Troubleshooting_Logic Start Inaccurate/Inconsistent This compound Results CheckStorage Review Sample Storage Conditions & Duration Start->CheckStorage CheckFT Assess Number of Freeze-Thaw Cycles CheckStorage->CheckFT Storage OK ImproperStorage Implement Correct Storage Procedures CheckStorage->ImproperStorage Issue Found CheckMethod Evaluate Analytical Method Performance CheckFT->CheckMethod Cycles OK ExcessiveFT Aliquot Samples Prospectively CheckFT->ExcessiveFT Issue Found OptimizeMethod Optimize Extraction & LC-MS/MS Parameters CheckMethod->OptimizeMethod Issue Found Reanalysis Re-analyze Samples (if possible) CheckMethod->Reanalysis Method OK ImproperStorage->Reanalysis ExcessiveFT->Reanalysis OptimizeMethod->Reanalysis

Caption: Troubleshooting logic for inaccurate results.

References

minimizing ion suppression for 7-Hydroxyquetiapine analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in the LC-MS/MS analysis of 7-Hydroxyquetiapine.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: I'm observing poor sensitivity and a noisy baseline for this compound. What are the likely causes and how can I fix this?

Answer: Poor sensitivity and a noisy baseline are often indicative of significant ion suppression. This phenomenon occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2] The primary culprits are often endogenous materials from biological samples, such as phospholipids.[1]

Here is a systematic approach to troubleshoot this issue:

  • Evaluate Your Sample Preparation: Inadequate cleanup of biological samples is a major source of matrix components that cause ion suppression.[1]

    • Protein Precipitation (PPT): While quick, PPT may not completely remove proteins and phospholipids, which are known to cause ion suppression. If you are using PPT and observing issues, consider a more rigorous sample cleanup method.

    • Liquid-Liquid Extraction (LLE): LLE can be more effective at removing interfering substances than PPT.

    • Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing matrix components and minimizing ion suppression. A clean-up of plasma extracts based on ion exchange can lead to minimal ion suppression.

  • Optimize Chromatographic Conditions: Proper chromatographic separation is key to resolving your analyte from interfering matrix components.

    • Mobile Phase Composition: Avoid using trifluoroacetic acid (TFA) as a mobile phase additive, as it is known to cause significant ion suppression in ESI-MS. Formic acid, ammonium formate, or ammonium acetate are generally better choices for LC-MS applications.

    • Gradient Elution: Optimize your gradient to ensure that matrix components elute at different retention times from your analyte of interest.

  • Check Your Mass Spectrometer Source Parameters: The settings of your electrospray ionization (ESI) source can significantly impact the degree of ion suppression.

    • Ionization Mode: this compound is typically analyzed in positive ion mode.

    • Source Parameters: Systematically optimize parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature to maximize the signal for your analyte.

Question: My results for this compound show poor reproducibility and accuracy. Could this be related to ion suppression?

Answer: Yes, poor reproducibility and accuracy are classic symptoms of variable ion suppression between samples. If the composition of the matrix varies from one sample to another, the extent of ion suppression will also vary, leading to inconsistent analytical results. To address this, consider the following:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal choice. It will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction during data processing.

  • Matrix-Matched Calibrants: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples. This helps to ensure that the calibration curve accurately reflects the analytical conditions of the samples, including any matrix effects.

  • Improve Sample Cleanup: As mentioned previously, a more robust sample preparation method like SPE can reduce the overall matrix load and thus minimize variability between samples.

Frequently Asked Questions (FAQs)

1. What is ion suppression and why is it a problem in LC-MS/MS?

Ion suppression is a phenomenon that occurs in the electrospray ionization (ESI) source of a mass spectrometer where co-eluting compounds from the sample matrix reduce the ionization efficiency of the analyte of interest. This leads to a decreased signal for the analyte, which can result in poor sensitivity, inaccuracy, and imprecision in quantitative analysis.

2. What are the most common sources of ion suppression in the analysis of this compound from biological samples?

The most common sources of ion suppression in bioanalysis are endogenous matrix components such as salts, proteins, and phospholipids. Mobile phase additives, particularly strong ion-pairing agents like trifluoroacetic acid (TFA), can also significantly suppress the ionization of analytes.

3. Which sample preparation technique is best for minimizing ion suppression for this compound analysis?

While the optimal technique can depend on the specific matrix and required sensitivity, Solid-Phase Extraction (SPE) is generally considered the most effective method for removing a broad range of interfering matrix components and minimizing ion suppression. Liquid-Liquid Extraction (LLE) is also a good option and is often more effective than simple protein precipitation.

4. How can I choose the best mobile phase additives to avoid ion suppression?

For LC-MS/MS analysis with electrospray ionization, volatile mobile phase additives that promote good ionization are preferred. Formic acid, ammonium formate, and ammonium acetate are commonly used and are good alternatives to TFA, which is known to cause significant ion suppression.

5. Can optimizing the ESI source parameters completely eliminate ion suppression?

Optimizing ESI source parameters can help to mitigate the effects of ion suppression by enhancing the signal of the analyte of interest. However, it is unlikely to completely eliminate ion suppression, especially in the presence of high concentrations of co-eluting matrix components. A combination of effective sample preparation, optimized chromatography, and optimized source parameters is the best approach.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general procedure for the extraction of this compound from plasma using a mixed-mode cation exchange SPE cartridge.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 100 mM ammonium acetate buffer (pH 6.0).

  • Loading: Dilute 200 µL of plasma with 200 µL of 100 mM ammonium acetate buffer (pH 6.0) and load the mixture onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 100 mM ammonium acetate buffer (pH 6.0).

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Analysis

This protocol outlines typical starting conditions for the LC-MS/MS analysis of this compound.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: 400.2 > 269.1.

    • Source Parameters (to be optimized):

      • Capillary Voltage: ~3.5 kV.

      • Nebulizer Gas: ~40 psi.

      • Drying Gas Flow: ~10 L/min.

      • Drying Gas Temperature: ~350°C.

Quantitative Data Summary

The following table summarizes the impact of different sample preparation techniques on the recovery and matrix effect for Quetiapine and its related metabolites. A lower absolute matrix effect value indicates less ion suppression.

Sample PreparationAnalyteRecovery (%)Matrix Effect (%)
Protein Precipitation Quetiapine85.2-25.8
Norquetiapine82.1-29.4
Liquid-Liquid Extraction Quetiapine92.5-10.3
Norquetiapine90.8-12.1
Solid-Phase Extraction Quetiapine98.7-3.5
Norquetiapine97.2-4.8

Data adapted from a study on Quetiapine and its derivatives.

Visual Workflow Guides

IonSuppressionTroubleshooting Start Poor Sensitivity / Reproducibility CheckSamplePrep Evaluate Sample Preparation Start->CheckSamplePrep CheckChroma Optimize Chromatography CheckSamplePrep->CheckChroma If suppression persists CheckMS Optimize MS Source CheckChroma->CheckMS If suppression persists UseSIL_IS Use Stable Isotope-Labeled Internal Standard CheckMS->UseSIL_IS For best accuracy End Problem Resolved UseSIL_IS->End

Caption: A step-by-step workflow for troubleshooting ion suppression issues.

SamplePrepComparison cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) PPT_Speed Fast & Simple PPT_Cleanup Low Cleanup Efficiency PPT_Suppression High Ion Suppression LLE_Speed Moderately Complex LLE_Cleanup Good Cleanup LLE_Suppression Moderate Ion Suppression SPE_Speed More Involved SPE_Cleanup High Cleanup Efficiency SPE_Suppression Minimal Ion Suppression Start Choose Sample Preparation Method Start->PPT_Speed Start->LLE_Speed Start->SPE_Speed

Caption: Comparison of common sample preparation techniques for bioanalysis.

LCMS_Optimization A Select Column (e.g., C18) B Choose Mobile Phase (e.g., A: 0.1% FA in Water B: 0.1% FA in ACN) A->B C Develop Gradient Profile (Separate analyte from matrix) B->C D Optimize Flow Rate (e.g., 0.4 mL/min) C->D E Optimize MS Source (Voltage, Gas, Temp) D->E F Acquire Data (MRM) E->F

Caption: Logical workflow for optimizing LC-MS/MS method parameters.

References

Technical Support Center: Chromatographic Analysis of Quetiapine and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of quetiapine and its active metabolite, 7-hydroxyquetiapine, during chromatographic analysis.

Troubleshooting Guide: Resolving Co-elution of Quetiapine and this compound

Co-elution of quetiapine and this compound can compromise the accuracy and reliability of quantitative analyses. This guide provides a systematic approach to troubleshoot and resolve this common issue.

Question: My chromatogram shows a single, broad, or shouldered peak for quetiapine and this compound. How can I achieve baseline separation?

Answer: Co-elution of these compounds often arises from their similar physicochemical properties. A step-by-step approach to optimizing your chromatographic method is recommended.

Step 1: Adjust Mobile Phase pH

The ionization states of quetiapine and this compound are critical to their retention in reversed-phase chromatography. Quetiapine has a pKa of approximately 7.06, while this compound has a predicted pKa of around 11.18.[1][2] Adjusting the mobile phase pH can significantly alter their retention times and improve separation.

  • Recommendation: Modify the mobile phase pH to be at least 2 pH units away from the pKa of quetiapine. A lower pH (e.g., pH 3-5) will ensure both compounds are protonated and may enhance separation. Several successful methods have utilized acidic mobile phases.[3]

Step 2: Modify Mobile Phase Composition and Gradient

The choice and proportion of the organic modifier in the mobile phase directly impact selectivity.

  • Recommendation:

    • If using acetonitrile, consider switching to methanol or a combination of both, as this can alter the selectivity.

    • Optimize the gradient elution program. A shallower gradient can increase the separation between closely eluting peaks. Experiment with a slower ramp rate of the organic solvent.

Step 3: Evaluate and Change the Stationary Phase

The column chemistry plays a crucial role in the separation mechanism.

  • Recommendation:

    • If you are using a standard C18 column, consider a column with a different selectivity. Phenyl-hexyl or biphenyl phases can offer alternative selectivities for aromatic compounds like quetiapine and its metabolites.

    • Ensure your column is not degraded. A new, high-efficiency column with a smaller particle size (e.g., sub-2 µm for UHPLC) can significantly improve resolution.

Step 4: Optimize Column Temperature

Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting selectivity and efficiency.

  • Recommendation: Systematically vary the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C) to observe its effect on the resolution between quetiapine and this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical retention times for quetiapine and this compound?

A1: Retention times are highly method-dependent. However, in reversed-phase chromatography, this compound is more polar than quetiapine and will generally elute earlier. The table below summarizes retention times from various published methods.

Q2: I'm observing peak tailing for quetiapine. What could be the cause?

A2: Peak tailing for basic compounds like quetiapine is often due to secondary interactions with acidic silanol groups on the silica-based column packing. To mitigate this, you can:

  • Use a base-deactivated column or a column with end-capping.

  • Lower the mobile phase pH to protonate the silanol groups and reduce interactions.

  • Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase.

Q3: My sensitivity for this compound is low. How can I improve it?

A3: Low sensitivity can be due to several factors:

  • Detector Settings: Ensure the detector wavelength is set appropriately for both compounds (e.g., around 225 nm for UV detection).[3] For mass spectrometry, optimize the ionization source parameters and select appropriate precursor and product ions for multiple reaction monitoring (MRM).

  • Sample Preparation: Inefficient extraction from the sample matrix can lead to low recovery. Consider optimizing your sample preparation method, such as liquid-liquid extraction or solid-phase extraction.

  • Mobile Phase pH: The mobile phase pH can affect the ionization efficiency in mass spectrometry. An acidic mobile phase is generally preferred for positive ion electrospray ionization (ESI+).

Q4: Can I use an isocratic method to separate quetiapine and this compound?

A4: While some isocratic methods exist, a gradient elution is often more effective for separating compounds with different polarities, like a parent drug and its hydroxylated metabolite.[3] A gradient allows for better resolution of early-eluting peaks and faster elution of more retained compounds, leading to sharper peaks and shorter run times.

Quantitative Data Summary

The following table summarizes key parameters from published analytical methods that have successfully separated quetiapine and this compound.

AnalyteStationary PhaseMobile PhaseRetention Time (min)
Quetiapine Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)A: Acetate buffer (10 mM, pH 5), B: Acetonitrile (Gradient)~6.5
This compound Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)A: Acetate buffer (10 mM, pH 5), B: Acetonitrile (Gradient)~4.5
Quetiapine Kromasil C18 (4.6 x 150 mm, 5 µm)Water (1.70 mmol/L formic acid, 5.8 mmol/L ammonium acetate) : Acetonitrile (65:35)~12.5
This compound Kromasil C18 (4.6 x 150 mm, 5 µm)Water (1.70 mmol/L formic acid, 5.8 mmol/L ammonium acetate) : Acetonitrile (65:35)~7.0

Visualizations

Troubleshooting Workflow for Co-elution

CoElution_Troubleshooting Start Co-elution of Quetiapine and This compound Observed Adjust_pH Step 1: Adjust Mobile Phase pH (e.g., to pH 3-5) Start->Adjust_pH Reevaluate Re-evaluate Method Adjust_pH->Reevaluate Check Resolution Modify_Mobile_Phase Step 2: Modify Mobile Phase - Change organic modifier (ACN to MeOH) - Optimize gradient Modify_Mobile_Phase->Reevaluate Change_Column Step 3: Change Stationary Phase (e.g., Phenyl-hexyl, Biphenyl) Change_Column->Reevaluate Optimize_Temp Step 4: Optimize Column Temperature Optimize_Temp->Reevaluate Success Resolution Achieved Reevaluate->Modify_Mobile_Phase Inadequate Reevaluate->Change_Column Still Inadequate Reevaluate->Optimize_Temp Still Inadequate Reevaluate->Success Adequate

Caption: A logical workflow for troubleshooting the co-elution of quetiapine and this compound.

Experimental Workflow for Separation

Separation_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Chromatographic Analysis cluster_Data Data Processing Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject into HPLC/UPLC Supernatant_Transfer->Injection Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: A representative experimental workflow for the analysis of quetiapine and its metabolites.

References

selecting the optimal column for 7-Hydroxyquetiapine separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of 7-Hydroxyquetiapine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to assist in method development and optimization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal type of column for separating this compound?

A1: For the separation of this compound, a C18 column is the most commonly used and effective stationary phase.[1][2] Specifically, a column like the Zorbax Eclipse Plus C18 (4.6 mm x 100 mm, 3.5 µm particles) has been successfully used.[1] If you encounter issues with co-elution, exploring columns with different selectivities, such as a phenyl-hexyl or a polar-embedded C18 column, may provide better resolution.

Q2: How can the retention of the polar metabolite this compound be improved?

A2: this compound is a polar metabolite, which can lead to poor retention on standard reversed-phase C18 columns. If you are observing early elution, consider using Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for polar compounds. Alternatively, optimizing the mobile phase composition by adjusting the buffer pH and the organic solvent percentage can also enhance retention.

Q3: What are the typical mobile phases used for this separation?

A3: A common mobile phase for separating this compound consists of an acetate buffer and acetonitrile. For instance, a mobile phase of 10 mM acetate buffer at pH 5 and acetonitrile has been shown to be effective. While both methanol and acetonitrile can be used as the organic modifier, acetonitrile often results in better peak shape for basic compounds like quetiapine and its metabolites.

Q4: My peak shape for this compound is poor (tailing). What can I do to fix this?

A4: Peak tailing for basic compounds like this compound is often due to secondary interactions with ionized residual silanol groups on the silica-based column packing. To mitigate this, consider the following:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can help to protonate the silanol groups, minimizing these secondary interactions.

  • Use an End-Capped Column: These columns have their residual silanol groups chemically deactivated, which reduces peak tailing for polar analytes.

Q5: I'm having trouble separating this compound from Quetiapine and other metabolites. How can I improve the resolution?

A5: To improve the resolution between this compound, Quetiapine, and other metabolites, you can try the following:

  • Optimize the Gradient: If using a gradient elution, start with a lower percentage of the organic solvent and employ a shallower gradient slope around the elution time of the compounds of interest.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes enhance resolution, though it will increase the analysis time.

  • Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation.

  • Try a Different Column: A column with a different stationary phase chemistry, such as phenyl-hexyl, may provide the necessary selectivity for a successful separation.

Q6: Is chiral separation necessary for this compound?

A6: The necessity of chiral separation depends on the specific research question and regulatory requirements. Enantiomers of a drug can have different pharmacological and toxicological profiles. While general quantitative analysis often does not involve chiral separation, it is a critical consideration in pharmaceutical development to ensure the safety and efficacy of a drug. Techniques like HPLC with chiral stationary phases (CSPs) are commonly used for this purpose.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the separation of this compound.

Issue 1: Poor Retention and Early Elution of this compound
  • Symptoms:

    • The this compound peak elutes very early in the chromatogram.

    • The peak co-elutes with the solvent front.

  • Possible Causes:

    • Use of a standard C18 column that does not provide sufficient retention for this polar metabolite.

    • The mobile phase is too strong (contains too high a percentage of organic solvent).

  • Troubleshooting Steps:

    • Consider an Alternative Chromatography Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent option for retaining and separating highly polar compounds.

    • Optimize the Mobile Phase: Decrease the initial percentage of the organic solvent (e.g., acetonitrile) in your gradient or isocratic method.

    • Select a Different Column: A polar-embedded C18 column can offer improved retention for polar analytes.

Issue 2: Peak Tailing for this compound
  • Symptoms:

    • The peak for this compound is asymmetrical with a pronounced tail.

  • Possible Causes:

    • Secondary interactions between the basic analyte and acidic residual silanol groups on the column's silica surface.

    • The pH of the mobile phase is causing the analyte to be in a mixed ionic state.

    • A void has formed at the head of the column.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 3.0) can suppress the ionization of silanol groups, thereby reducing peak tailing.

    • Use a Highly Deactivated Column: Employing an end-capped column will minimize the availability of residual silanols for secondary interactions.

    • Check the Column: If the problem persists, try a new column to rule out column degradation.

Issue 3: Inadequate Separation from Quetiapine and Other Metabolites
  • Symptoms:

    • Overlapping or poorly resolved peaks for this compound and other related compounds like Quetiapine or Norquetiapine.

  • Possible Causes:

    • Suboptimal mobile phase composition.

    • Insufficient selectivity of the chromatographic column.

  • Troubleshooting Steps:

    • Optimize the Gradient Elution Program: A shallower gradient around the elution time of the target analytes can significantly improve resolution.

    • Modify the Mobile Phase:

      • Solvent Selection: Acetonitrile often provides better peak shapes for basic compounds compared to methanol.

      • Buffer pH: Adjusting the pH of the aqueous portion of the mobile phase can alter the retention times and potentially improve separation.

    • Change the Column: If mobile phase optimization is insufficient, a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded C18, may provide the required selectivity.

Data Presentation

Table 1: Recommended HPLC Columns for this compound Separation

Column NameDimensionsParticle Size (µm)Recommended ForReference
Zorbax Eclipse Plus C184.6 mm x 100 mm3.5General purpose separation of Quetiapine and its metabolites.
Phenyl-Hexyl ColumnVariesVariesImproved selectivity when C18 fails to resolve analytes.
Polar-Embedded C18VariesVariesEnhanced retention of polar metabolites like this compound.
HILIC ColumnVariesVariesSeparation of highly polar compounds.

Table 2: Example HPLC Method Parameters for this compound Analysis

ParameterConditionReference
Column Zorbax Eclipse Plus C18, 4.6 mm x 100 mm, 3.5 µm
Mobile Phase A: 10 mM Acetate Buffer, pH 5B: Acetonitrile
Elution Gradient
Flow Rate 1 mL/min
Column Temperature 35°C
Detection DAD at 225 nm
Injection Volume 10 µL

Experimental Protocols

Protocol: HPLC Analysis of this compound in Plasma

This protocol is a generalized procedure based on published methods.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 200 µL of acetonitrile.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the sample at a sufficient speed (e.g., 1699 x g) for 10 minutes.

  • Carefully collect the clear supernatant.

  • If necessary, filter the supernatant through a 0.20 µm syringe filter before injection.

2. Chromatographic Conditions

  • Set up the HPLC system with a Zorbax Eclipse Plus C18 column (4.6 mm x 100 mm, 3.5 µm).

  • Prepare the mobile phases:

    • Mobile Phase A: 10 mM Acetate Buffer, pH 5.

    • Mobile Phase B: Acetonitrile.

  • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.

  • Set the column oven temperature to 35°C.

  • Set the flow rate to 1.0 mL/min.

  • Set the DAD detector to monitor at a wavelength of 225 nm.

  • Inject 10 µL of the prepared sample.

  • Run the gradient elution program. A typical run time, including a clean-up step, is around 15 minutes.

3. Data Analysis

  • Integrate the peak corresponding to this compound.

  • Quantify the concentration using a calibration curve prepared with standards of known concentrations.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plasma Plasma Sample add_acn Add Acetonitrile (Protein Precipitation) plasma->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (Optional) supernatant->filter inject Inject into HPLC filter->inject separation Chromatographic Separation (C18 Column) inject->separation detection DAD Detection (225 nm) separation->detection integrate Peak Integration detection->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for the analysis of this compound in plasma samples.

troubleshooting_flowchart start Poor Peak Shape (Tailing) q1 Is the mobile phase pH significantly different from the pKa? start->q1 a1 Adjust mobile phase pH (e.g., to pH 3) q1->a1 Yes q2 Are you using a highly deactivated column? q1->q2 No a1->q2 a2 Use an end-capped C18 column q2->a2 No q3 Is the column old or showing high backpressure? q2->q3 Yes a2->q3 a3 Replace the column q3->a3 Yes end Improved Peak Shape q3->end No a3->end

Caption: Troubleshooting flowchart for addressing peak tailing issues.

logical_relationships col_chem Column Chemistry (C18, Phenyl-Hexyl, etc.) resolution Resolution col_chem->resolution Affects Selectivity mob_phase Mobile Phase (pH, Organic Solvent %) retention Retention Time mob_phase->retention Controls Elution Strength mob_phase->resolution peak_shape Peak Shape mob_phase->peak_shape Affects Ionization flow_rate Flow Rate flow_rate->resolution Influences Efficiency

Caption: Relationship between key chromatographic parameters and separation outcomes.

References

Technical Support Center: Quantification of 7-Hydroxyquetiapine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of 7-Hydroxyquetiapine, a primary active metabolite of Quetiapine.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for this compound is non-linear (r² < 0.99). What are the common causes and how can I address this?

A1: Non-linearity in calibration curves is a frequent challenge in LC-MS/MS analysis. Several factors can contribute to this issue. Common causes include matrix effects, saturation of the detector at high concentrations, and the formation of multimers or adducts.[1] To address this, you can try extending the linear range by preparing additional calibration standards at the lower and higher ends of the concentration range.[2] It is also advisable to investigate and mitigate potential matrix effects through improved sample preparation.[1]

Q2: I am observing significant signal suppression or enhancement for this compound. What is causing this and how can I minimize it?

A2: Signal suppression or enhancement, commonly known as the matrix effect, is caused by co-eluting endogenous components from the biological matrix that interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3] To minimize matrix effects, optimizing the sample preparation procedure is crucial. Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide a cleaner sample extract compared to simple protein precipitation.[4] Additionally, chromatographic separation can be improved to separate this compound from interfering matrix components.

Q3: What are the typical linear ranges and lower limits of quantification (LLOQ) for this compound in plasma?

A3: The linear range and LLOQ for this compound can vary depending on the analytical method and instrumentation used. However, published methods provide a general indication of expected performance.

AnalyteMatrixLinearity RangeLLOQAnalytical Method
This compoundRat Plasma0.086 - 171 µg/mL0.086 µg/mLHPLC-DAD
This compoundHuman Plasma3 - 120 ng/mL1.00 ng/mLCE-FESS
This compoundRat Plasma & CSF0.01 - 134 ng/mL0.01 ng/mLUPLC-MS/MS

Q4: Which cytochrome P450 (CYP) enzymes are primarily responsible for the metabolism of Quetiapine to this compound?

A4: The 7-hydroxylation of Quetiapine is primarily mediated by the cytochrome P450 enzyme CYP2D6. While CYP3A4 is the major enzyme involved in the overall metabolism of Quetiapine, particularly in the formation of the N-desalkylquetiapine metabolite, CYP2D6 plays a significant role in the formation of this compound.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound

Symptoms:

  • Asymmetrical peaks in the chromatogram.

  • Reduced peak height and inaccurate integration.

Possible Causes & Solutions:

Potential CauseRecommended Solution
Column Overload Reduce the injection volume or dilute the sample.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure this compound is in a single ionic state.
Secondary Interactions with Column Stationary Phase Use a column with end-capping or a different stationary phase chemistry. Adding a small amount of a competing base to the mobile phase can also help.
Column Contamination or Degradation Flush the column with a strong solvent or replace the column if necessary.
Issue 2: High Background Noise or Ghost Peaks

Symptoms:

  • Elevated baseline in the chromatogram.

  • Appearance of unexpected peaks, often at the retention time of the analyte in blank injections.

Possible Causes & Solutions:

Potential CauseRecommended Solution
Contaminated Mobile Phase or Solvents Prepare fresh mobile phases using high-purity solvents and reagents. Filter all mobile phases.
Carryover from Previous Injections Implement a robust needle wash protocol for the autosampler. Injecting a blank solvent after a high-concentration sample can help identify and mitigate carryover.
Contaminated LC-MS System Clean the ion source, transfer capillary, and other components of the mass spectrometer. Flush the entire LC system with appropriate cleaning solutions.
Leaching from Plasticware Use high-quality polypropylene or glass tubes and vials to minimize leaching of contaminants.

Experimental Protocols

General Protocol for this compound Quantification in Plasma by LC-MS/MS

This protocol provides a general workflow. Specific parameters should be optimized for your instrumentation and experimental needs.

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Perform serial dilutions of the stock solution to prepare working standards for the calibration curve and quality control (QC) samples.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the plasma sample (pre-treated, e.g., with a buffer) onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute this compound with a suitable elution solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typical.

    • Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and an internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.

    • Use a linear regression model with appropriate weighting to fit the data.

    • Quantify the concentration of this compound in the unknown samples using the regression equation from the calibration curve.

Visualizations

Metabolic Pathway of Quetiapine to this compound Quetiapine Quetiapine N_Desalkylquetiapine N-Desalkylquetiapine (Norquetiapine) Quetiapine->N_Desalkylquetiapine CYP3A4 Quetiapine_Sulfoxide Quetiapine Sulfoxide Quetiapine->Quetiapine_Sulfoxide CYP3A4 Hydroxyquetiapine This compound Quetiapine->Hydroxyquetiapine CYP2D6

Caption: Primary metabolic pathways of Quetiapine.

Troubleshooting Workflow for Non-Linear Calibration Curve Start Non-Linear Calibration Curve (r² < 0.99) Check_Concentration Review Standard Concentrations and Preparation Start->Check_Concentration Check_Matrix Investigate Matrix Effects Start->Check_Matrix Check_Detector Assess for Detector Saturation Start->Check_Detector Solution_Range Adjust Calibration Range Check_Concentration->Solution_Range Solution_SamplePrep Improve Sample Preparation (e.g., use SPE or LLE) Check_Matrix->Solution_SamplePrep Solution_Dilution Dilute High Concentration Standards Check_Detector->Solution_Dilution End Linear Calibration Curve Achieved Solution_Dilution->End Solution_SamplePrep->End Solution_Range->End

Caption: Logical steps for troubleshooting a non-linear calibration curve.

Experimental Workflow for this compound Quantification Start Start Standard_Prep Prepare Calibration Standards and QC Samples Start->Standard_Prep Sample_Prep Plasma Sample Preparation (e.g., SPE) Start->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Standard_Prep->LCMS_Analysis Sample_Prep->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing End Report Results Data_Processing->End

Caption: A typical experimental workflow for quantifying this compound.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 7-Hydroxyquetiapine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of 7-Hydroxyquetiapine, an active metabolite of the atypical antipsychotic drug Quetiapine, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. A variety of analytical methods have been developed and validated for its determination in biological matrices, primarily plasma and serum. This guide provides a comparative overview of common analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD), and Capillary Electrophoresis (CE), based on published validation data.

Comparative Analysis of Analytical Methods

The performance of an analytical method is assessed through various validation parameters. The following tables summarize the key performance characteristics of different methods for the quantification of this compound, providing a basis for comparison.

Table 1: Performance Characteristics of LC-MS/MS Methods
ParameterMethod 1Method 2
Principle Liquid Chromatography-Tandem Mass SpectrometryUltra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
Biological Matrix Human Plasma[1]Rat Plasma and Cerebrospinal Fluid[2]
Linearity Range <0.70 - 500 ng/mL[1]0.05 - 29.5 ng/mL (Plasma)[2]
Lower Limit of Quantification (LLOQ) <0.70 ng/mL[1]0.05 ng/mL (Plasma)
Accuracy (% Bias) < 6.4%Not explicitly stated
Precision (% RSD) < 6.2%Not explicitly stated
Extraction Method Liquid-Liquid ExtractionLiquid-Liquid Extraction
Table 2: Performance Characteristics of HPLC and CE Methods
ParameterHPLC MethodCapillary Electrophoresis Method
Principle High-Performance Liquid Chromatography with DADField-Enhanced Sample Stacking Capillary Electrophoresis
Biological Matrix Rat PlasmaHuman Plasma
Linearity Range 0.086 - 171 µg/mL3 - 120 ng/mL
Lower Limit of Quantification (LLOQ) 0.086 µg/mLNot explicitly stated, LOD is 1.00 ng/mL
Accuracy Within acceptable limitsNot explicitly stated
Precision Within acceptable limitsNot explicitly stated
Extraction Method Protein PrecipitationLiquid-Liquid Extraction

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are summaries of the experimental protocols for the compared methods.

LC-MS/MS Method Protocol

A sensitive and specific liquid-chromatography tandem mass spectrometry (LC-MS/MS) assay was developed for the determination of quetiapine and its metabolites, including this compound, in human plasma.

  • Sample Preparation: A single liquid-liquid extraction of 40 µL of human plasma is performed.

  • Chromatography: The separation is achieved using dual Luna C(18) columns (50mm x 2.0mm, 5µm).

  • Detection: Positive ionization tandem MS detection in the multiple reaction monitoring (MRM) mode is utilized. Stable labeled internal standards are used for quantification.

HPLC Method Protocol

A high-performance liquid chromatography method was developed and validated for the determination of quetiapine and its metabolites in rat plasma.

  • Sample Preparation: A simple, one-step protein precipitation with acetonitrile is used for plasma samples.

  • Chromatography: Separation is performed on a C18 column (Zorbax Eclipse Plus 4.6 mm x 100 mm, 3.5 µm particles) with a gradient elution at a flow rate of 1 mL/min. The mobile phase consists of acetate buffer (10 mM, pH 5) and acetonitrile.

  • Detection: A Diode Array Detector (DAD) set at 225 nm is used for analyte detection. Carbamazepine is used as an internal standard.

Capillary Electrophoresis Method Protocol

An online preconcentration technique, field-enhanced sample stacking (FESS), combined with capillary electrophoresis was used to analyze this compound in plasma.

  • Sample Preparation: Liquid-liquid extraction (LLE) with tert-Butyl methyl ether is used to eliminate interferences in plasma.

  • Electrophoresis Conditions: The optimal separation condition is 120 mM phosphate (pH 4.0) containing 0.005% (w/v) polyvinyl pyrrolidone and 40% (v/v) methanol.

  • Injection and Separation: A methanol plug is applied at 0.3 psi for 6 seconds, followed by electrokinetic injection of the sample at 10 kV for 60 seconds. The separation voltage is set at 26 kV.

Cross-Validation Workflow

Cross-validation is a critical process to ensure that an analytical method produces comparable results when transferred between laboratories or when a new method is introduced to replace an existing one. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_setup Setup Phase cluster_analysis Analysis Phase cluster_comparison Comparison and Evaluation Phase A Define Acceptance Criteria B Prepare a Set of Quality Control (QC) Samples (Low, Medium, High Concentrations) A->B C Select Validated Analytical Methods (Method A and Method B) B->C D Analyze QC Samples with Method A C->D E Analyze QC Samples with Method B C->E F Tabulate Results from Both Methods D->F E->F G Calculate Percent Difference for Each QC Level F->G H Compare Percent Difference Against Acceptance Criteria G->H I Decision: Methods are Correlated H->I Pass J Decision: Methods are Not Correlated Investigate Discrepancies H->J Fail

Caption: Workflow for Cross-Validation of Two Analytical Methods.

References

A Comparative Analysis of Receptor Binding Affinities: 7-Hydroxyquetiapine vs. Norquetiapine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the receptor binding affinities of two key active metabolites of the atypical antipsychotic drug quetiapine: 7-hydroxyquetiapine and norquetiapine. The distinct pharmacological profiles of these metabolites are believed to contribute significantly to the overall therapeutic effects of quetiapine, including its antidepressant and anxiolytic properties. This document summarizes quantitative binding data, outlines experimental methodologies, and visualizes key signaling pathways to support research and drug development efforts in neuropsychopharmacology.

Receptor Binding Affinity Profiles

Receptor/TransporterThis compound (Ki, nM)Norquetiapine (Ki, nM)Functional Activity of NorquetiapineReferences
Dopamine Receptors
D1-210Antagonist[1][2]
D2-196 - 361Antagonist[1][3][4]
Serotonin Receptors
5-HT1A-45 - 570Partial Agonist
5-HT2A-5 - 58Antagonist
5-HT2B-14Antagonist
5-HT2C-76 - 110Antagonist
5-HT7-76Antagonist
Norepinephrine
α1A-Adrenergic-144Antagonist
α1B-Adrenergic-95Antagonist
α2A-Adrenergic-240Antagonist
α2C-Adrenergic-740Antagonist
Norepinephrine Transporter (NET)-29Inhibitor
Histamine Receptors
H1-3.5Antagonist
Muscarinic Receptors
M1-39Antagonist
M3-23Antagonist
M5-23Antagonist

Data for this compound is limited in the reviewed literature. The primary focus of most studies has been on norquetiapine's distinct pharmacological profile.

Experimental Protocols

The receptor binding affinity data presented in this guide are primarily derived from in vitro radioligand binding assays and functional assays. The general methodologies for these experiments are outlined below.

Radioligand Binding Assays

Radioligand binding assays are a standard method for quantifying the interaction between a ligand (in this case, this compound or norquetiapine) and a receptor.

Objective: To determine the binding affinity (Ki) of the test compounds for specific neurotransmitter receptors.

General Procedure:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK cells) that are genetically engineered to express a high density of the specific human receptor of interest.

  • Incubation: A fixed concentration of a radiolabeled ligand (a compound known to bind with high affinity and specificity to the target receptor) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or norquetiapine).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the free (unbound) radioligand. This is typically achieved by rapid filtration through glass fiber filters, which trap the cell membranes and the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (e.g., GTPγS Binding Assay)

Functional assays are employed to determine the functional activity of a compound at a receptor (e.g., whether it acts as an agonist, antagonist, or inverse agonist). The GTPγS binding assay is a common method for studying G-protein coupled receptors (GPCRs).

Objective: To characterize the functional activity of norquetiapine at GPCRs, such as the 5-HT1A receptor.

General Procedure:

  • Membrane Preparation: Similar to radioligand binding assays, membranes from cells expressing the receptor of interest are used.

  • Incubation: The cell membranes are incubated with the test compound (norquetiapine) and a non-hydrolyzable, radiolabeled analog of GTP, [35S]GTPγS.

  • G-protein Activation: Agonist binding to the GPCR stimulates the exchange of GDP for GTP on the associated G-protein α-subunit. The use of [35S]GTPγS results in the incorporation of the radiolabel into the activated G-protein.

  • Separation and Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured, typically after separation by filtration.

  • Data Analysis: An increase in [35S]GTPγS binding in the presence of the test compound indicates agonist activity. The potency (EC50) and efficacy (Emax) of the agonist can be determined from concentration-response curves.

Visualization of Key Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the signaling pathways for three key targets of norquetiapine: the Norepinephrine Transporter (NET), the Dopamine D2 receptor, and the Serotonin 5-HT2A receptor.

cluster_Norquetiapine Norquetiapine Action cluster_NET Norepinephrine Transporter (NET) Norquetiapine Norquetiapine NET NET Norquetiapine->NET Inhibits Norepinephrine_Reuptake Norepinephrine Reuptake NET->Norepinephrine_Reuptake Facilitates Synaptic_NE Increased Synaptic Norepinephrine

Caption: Norquetiapine's inhibition of the Norepinephrine Transporter (NET).

cluster_Norquetiapine Norquetiapine Action cluster_D2R Dopamine D2 Receptor Signaling Norquetiapine Norquetiapine D2_Receptor D2 Receptor Norquetiapine->D2_Receptor Antagonizes Gi_Protein Gi Protein D2_Receptor->Gi_Protein Activates Adenylate_Cyclase Adenylate Cyclase Gi_Protein->Adenylate_Cyclase Inhibits cAMP ↓ cAMP Adenylate_Cyclase->cAMP

Caption: Norquetiapine's antagonism of the Dopamine D2 receptor signaling pathway.

cluster_Norquetiapine Norquetiapine Action cluster_5HT2A Serotonin 5-HT2A Receptor Signaling Norquetiapine Norquetiapine 5HT2A_Receptor 5-HT2A Receptor Norquetiapine->5HT2A_Receptor Antagonizes Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 ↑ IP3 PIP2->IP3 DAG ↑ DAG PIP2->DAG Ca2_Release ↑ Intracellular Ca2+ IP3->Ca2_Release PKC_Activation Protein Kinase C Activation DAG->PKC_Activation

Caption: Norquetiapine's antagonism of the Serotonin 5-HT2A receptor signaling pathway.

Discussion and Conclusion

The compiled data highlights the distinct and pharmacologically significant receptor binding profile of norquetiapine compared to what is known about this compound. Norquetiapine's high affinity for and inhibition of the norepinephrine transporter (NET) is a key differentiator and is thought to be a primary contributor to the antidepressant effects of quetiapine. Furthermore, its potent partial agonism at 5-HT1A receptors and antagonism at various other serotonin (5-HT2A, 5-HT2C, 5-HT7), histamine (H1), and muscarinic receptors contribute to a complex pharmacological profile that likely underlies the broad spectrum of clinical activity observed with quetiapine treatment.

While the receptor binding profile of this compound is less extensively characterized in the public domain, its role as an active metabolite suggests it may also contribute to the overall pharmacological effects of the parent drug. Further direct comparative studies are warranted to fully elucidate the relative contributions of both this compound and norquetiapine to the therapeutic efficacy and side-effect profile of quetiapine.

This guide serves as a valuable resource for researchers and clinicians seeking to understand the intricate pharmacology of quetiapine's active metabolites. The provided data and visualizations can aid in hypothesis generation, experimental design, and the development of novel therapeutic agents with tailored receptor activity profiles.

References

A Comparative Pharmacokinetic Analysis: 7-Hydroxyquetiapine and Quetiapine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of the atypical antipsychotic agent quetiapine and its active metabolite, 7-hydroxyquetiapine. The information presented is supported by experimental data to aid in research and drug development efforts.

Metabolic Pathway of Quetiapine to this compound

Quetiapine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The formation of its active metabolite, this compound, is a key metabolic step. In vitro studies have demonstrated that CYP3A4 is the major enzyme responsible for the overall metabolism of quetiapine.[1][2] The 7-hydroxylation of quetiapine is catalyzed by both CYP3A4 and, to a lesser extent, CYP2D6.[2][3]

Quetiapine Metabolism Quetiapine Quetiapine CYP3A4 CYP3A4 (Major) Quetiapine->CYP3A4 CYP2D6 CYP2D6 (Minor) Quetiapine->CYP2D6 Metabolite_7OH This compound (Active Metabolite) CYP3A4->Metabolite_7OH 7-Hydroxylation CYP2D6->Metabolite_7OH 7-Hydroxylation

Caption: Metabolic conversion of quetiapine to this compound.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of quetiapine and its active metabolite, this compound, following oral administration of quetiapine in adult humans. It is important to note that this compound circulates in plasma at concentrations that are generally 2% to 12% of the parent drug, which may limit its overall pharmacological contribution despite being an active metabolite.[4]

ParameterQuetiapineThis compound
Time to Peak Plasma Concentration (Tmax) 1-2 hoursData not consistently reported, but expected to be similar to or slightly delayed compared to quetiapine
Elimination Half-Life (t1/2) Approximately 7 hoursSimilar to quetiapine
Plasma Protein Binding Approximately 83%Data not specifically available, but likely similar to quetiapine
Apparent Volume of Distribution (Vd/F) ~10 L/kgData not available
Apparent Clearance (CL/F) Median in adults: 87.7 L/hData not available

Experimental Protocols

The determination of quetiapine and this compound concentrations in plasma is crucial for pharmacokinetic studies. A common and robust method is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow for Pharmacokinetic Analysis

Experimental Workflow start Start: Human Volunteer Dosing blood_collection Blood Sample Collection (e.g., at 0, 0.5, 1, 2, 4, 8, 12, 24h post-dose) start->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation sample_prep Sample Preparation (Protein Precipitation or Liquid-Liquid Extraction) plasma_separation->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing and Pharmacokinetic Analysis lcms_analysis->data_processing end End: Pharmacokinetic Profile Determination data_processing->end

Caption: Workflow for a typical pharmacokinetic study of quetiapine.

Detailed LC-MS/MS Protocol for Quantification

This protocol is a representative example for the simultaneous quantification of quetiapine and this compound in human plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add an internal standard solution (e.g., a deuterated analog of quetiapine).

  • Add 300 µL of a protein precipitating agent (e.g., acetonitrile or methanol).

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL of the prepared sample supernatant.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for quetiapine, this compound, and the internal standard are monitored.

4. Data Analysis

  • The concentrations of quetiapine and this compound in the plasma samples are determined by comparing the peak area ratios of the analytes to the internal standard against a calibration curve prepared in blank plasma.

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) are then calculated from the resulting concentration-time data using appropriate pharmacokinetic modeling software.

References

7-Hydroxyquetiapine reference standard purity and characterization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the accuracy of analytical measurements is paramount. A critical component ensuring this accuracy is the quality of the reference standard used. This guide provides a comparative overview of commercially available 7-Hydroxyquetiapine reference standards, detailing their purity, characterization, and the analytical methods used to certify them.

Comparison of this compound Reference Standards

The selection of a suitable reference standard is a critical step in any analytical workflow. The following table summarizes the key characteristics of this compound reference standards offered by prominent suppliers. It is important to note that while this guide provides a summary, researchers should always consult the lot-specific Certificate of Analysis (COA) for the most accurate and complete data.

Supplier Product Code Product Description Purity Specification Analytical Methods Used for Certification
Cerilliant (a part of MilliporeSigma) H-081This compound solution, 1.0 mg/mL in methanol, certified reference material[1]Lot-specific, typically ≥98%HPLC, Mass Spectrometry (for identity), ¹H NMR (for identity)
LGC Standards TRC-H9532257-Hydroxy Quetiapine, neat solid[2][3]>95% (by HPLC)[3]HPLC, other methods detailed on COA
Cleanchem CL-QTP-767-Hydroxy Quetiapine, neat solidLot-specific, comprehensive characterization data providedHPLC, Mass Spectrometry, NMR, and other methods as per regulatory guidelines

Experimental Protocols

Detailed and robust analytical methods are essential for the certification of a reference standard. Below are representative protocols for the key experiments used in the characterization of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of the this compound reference standard by separating it from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Procedure: A solution of the this compound reference standard is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The area of the main peak corresponding to this compound is compared to the total area of all peaks to calculate the purity.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and structure of the this compound molecule.

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Procedure: The sample is introduced into the mass spectrometer, and the resulting mass spectrum is analyzed. The observed molecular ion peak should correspond to the theoretical molecular weight of this compound (C₂₁H₂₅N₃O₃S, MW: 399.51 g/mol ). Fragmentation patterns can also be compared to known spectra for further structural confirmation.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of the this compound molecule, confirming the identity and arrangement of atoms.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated solvent such as Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD).

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of hydrogen atoms.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • Procedure: A small amount of the reference standard is dissolved in the deuterated solvent and placed in the NMR spectrometer. The resulting spectra are analyzed and compared to the expected chemical shifts and coupling constants for the this compound structure.

Visualizing the Workflow and Selection Process

To aid in understanding the experimental workflow and the decision-making process for selecting a reference standard, the following diagrams are provided.

Experimental_Workflow cluster_characterization Characterization of this compound Reference Standard start Receive Bulk Material hplc Purity Assessment by HPLC start->hplc ms Identity Confirmation by Mass Spectrometry start->ms nmr Structural Elucidation by NMR start->nmr coa Generate Certificate of Analysis hplc->coa ms->coa nmr->coa release Release as Certified Reference Standard coa->release

Experimental workflow for reference standard characterization.

Reference_Standard_Selection cluster_selection Logical Selection of a Reference Standard define_need Define Analytical Need (e.g., quantitative analysis, identity confirmation) identify_suppliers Identify Potential Suppliers define_need->identify_suppliers request_coa Request and Review Certificates of Analysis identify_suppliers->request_coa compare_data Compare Purity, Characterization Data, and Price request_coa->compare_data decision Is Data Sufficient? compare_data->decision select_standard Select Most Suitable Reference Standard decision->identify_suppliers No decision->select_standard Yes

Logical process for selecting a suitable reference standard.

References

Unveiling Species-Specific Metabolic Fates of 7-Hydroxyquetiapine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic landscape of 7-Hydroxyquetiapine, a primary active metabolite of the atypical antipsychotic quetiapine, across different species. Understanding the inter-species variations in drug metabolism is paramount for the accurate extrapolation of preclinical data to human clinical outcomes. This document synthesizes available experimental data to highlight these differences, offering detailed insights into the enzymatic pathways and metabolic products involved.

Executive Summary

The metabolism of quetiapine and its active metabolites, including this compound, exhibits significant variability among species. In humans, the formation of this compound from its parent compound, quetiapine, is primarily mediated by the cytochrome P450 enzyme CYP2D6. Subsequent metabolism of this compound in humans is thought to be mainly catalyzed by CYP3A4. However, a notable difference exists in preclinical models, such as rodents, where the formation of another key active metabolite, N-desalkylquetiapine (norquetiapine), is considerably lower than in humans. While direct comparative quantitative data on the downstream metabolism of this compound across multiple species is limited in publicly available literature, this guide collates existing knowledge and provides a framework for interpreting preclinical findings.

Comparative Metabolism of Quetiapine to this compound

The initial hydroxylation of quetiapine to form this compound is a critical step in its metabolic pathway. The primary enzyme responsible for this conversion demonstrates species-dependent contributions.

SpeciesPrimary Enzyme (7-Hydroxylation)Notes
Human CYP2D6[1]CYP3A4 plays a minor role in vitro, but its in vivo contribution to 7-hydroxylation is considered minimal.
Rodents (General) -Specific data on the primary enzyme for 7-hydroxylation in various rodent species is not extensively detailed in the reviewed literature. However, overall quetiapine metabolism shows significant differences from humans.[1]

Further Metabolism of this compound

Once formed, this compound undergoes further biotransformation. In humans, CYP3A4 is implicated as the main enzyme responsible for its subsequent metabolism. Data for preclinical species remains less clear, highlighting a critical area for further investigation in drug development.

SpeciesKey Metabolic Pathways for this compoundKnown Metabolites
Human Oxidation (CYP3A4-mediated)Further oxidized products, potential for glucuronide conjugates.
Guinea Pig -Pharmacokinetic studies have been conducted, but specific metabolic pathways of this compound are not detailed.
Rat, Mouse, Dog -Direct comparative in vitro studies on this compound metabolism are not readily available in the public domain.

Experimental Protocols

The following methodologies are standard approaches for investigating the inter-species differences in this compound metabolism.

In Vitro Metabolism using Liver Microsomes

This assay is crucial for identifying the primary metabolic pathways and the enzymes involved.

Objective: To determine the rate of metabolism and identify the metabolites of this compound in liver microsomes from different species (e.g., human, rat, mouse, dog).

Materials:

  • This compound

  • Pooled liver microsomes from human, rat, mouse, and dog

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.

  • Add this compound to the mixture at a predetermined concentration.

  • Pre-incubate the mixture at 37°C for a short period.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining this compound and identify any metabolites formed.

Data Analysis:

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound for each species.

  • Compare the metabolite profiles across the different species.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This is the gold standard for the sensitive and specific quantification of drugs and their metabolites in biological matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer.

Typical Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: Gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and its expected metabolites.

Visualizing the Metabolic Pathway

The following diagram illustrates the known metabolic pathway of quetiapine leading to the formation of this compound and its relation to other major metabolites.

Quetiapine_Metabolism Quetiapine Quetiapine N_Desalkylquetiapine N-Desalkylquetiapine (Norquetiapine) Quetiapine->N_Desalkylquetiapine CYP3A4 Quetiapine_Sulfoxide Quetiapine Sulfoxide Quetiapine->Quetiapine_Sulfoxide CYP3A4 Seven_Hydroxyquetiapine This compound Quetiapine->Seven_Hydroxyquetiapine CYP2D6 >> CYP3A4 Seven_Hydroxy_N_Desalkylquetiapine 7-Hydroxy-N-Desalkylquetiapine N_Desalkylquetiapine->Seven_Hydroxy_N_Desalkylquetiapine CYP2D6 Further_Metabolites Further Metabolites Seven_Hydroxyquetiapine->Further_Metabolites CYP3A4 (Human)

Quetiapine Metabolic Pathway

Conclusion

The metabolism of this compound, an active metabolite of quetiapine, is a crucial aspect of its overall pharmacological profile. While the formation of this compound is primarily driven by CYP2D6 in humans, its subsequent metabolic fate and the enzymes involved can differ across species. The notable inter-species differences in the metabolism of the parent drug, quetiapine, underscore the importance of conducting specific in vitro and in vivo studies for this compound in relevant preclinical models. This comparative guide highlights the current understanding and provides a methodological framework for researchers to further investigate and navigate the complexities of this compound metabolism in the context of drug development. Further research is warranted to generate direct comparative quantitative data on this compound metabolism across a wider range of preclinical species to refine the prediction of its human pharmacokinetics and pharmacodynamics.

References

A Head-to-Head Battle: HPLC vs. LC-MS/MS for the Analysis of 7-Hydroxyquetiapine

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical analysis and clinical monitoring, the accurate quantification of drug metabolites is paramount for understanding pharmacokinetics, ensuring therapeutic efficacy, and maintaining patient safety. 7-Hydroxyquetiapine, an active metabolite of the atypical antipsychotic quetiapine, is a key analyte of interest. This guide provides a comprehensive comparison of two prominent analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the determination of this compound in biological matrices.

This objective comparison, supported by experimental data from published studies, will assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific analytical needs.

Quantitative Performance: A Tale of Two Sensitivities

The choice between HPLC and LC-MS/MS for this compound analysis often hinges on the required sensitivity and the complexity of the sample matrix. The following table summarizes the key quantitative performance parameters for each method, drawing from validated analytical procedures.

Performance MetricHPLC with UV DetectionLC-MS/MS
Linearity Range 0.086 - 171 µg/mL[1][2]2 - 100 ng/mL[3]
Lower Limit of Quantification (LLOQ) 0.086 µg/mL (86 ng/mL)[1]< 1 ng/mL to 2 ng/mL
Limit of Detection (LOD) Not explicitly stated, but higher than LC-MS/MS0.01 ng/mL
Accuracy Within acceptable limits (e.g., 85-115%)91.3% to 107.0%
Precision (CV%) Within acceptable limits< 15%
Specificity Moderate; potential for interference from co-eluting compoundsHigh; based on specific mass-to-charge ratio transitions
Run Time ~15 minutes~3 - 6 minutes

As evidenced by the data, LC-MS/MS offers significantly greater sensitivity, with LLOQs in the low ng/mL to sub-ng/mL range, making it the superior choice for applications requiring the detection of trace amounts of this compound, such as in pharmacokinetic studies with low dosage or in matrices with limited sample volume. HPLC with UV detection, while a robust and more accessible technique, demonstrates a significantly higher LLOQ, making it suitable for analyses where higher concentrations of the analyte are expected.

Experimental Protocols: A Glimpse into the Methodologies

The following are representative experimental protocols for the analysis of this compound using both HPLC and LC-MS/MS.

HPLC with UV Detection Protocol

This protocol is based on a validated method for the determination of quetiapine and its metabolites in rat plasma.

  • Sample Preparation: A simple one-step protein precipitation is employed. To a plasma sample, acetonitrile is added to precipitate proteins. The mixture is vortexed and then centrifuged. The clear supernatant is collected and filtered before injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Zorbax Eclipse Plus, 4.6 mm x 100 mm, 3.5 µm).

    • Mobile Phase: A gradient elution using a mixture of acetate buffer (10 mM, pH 5) and acetonitrile.

    • Flow Rate: 1 mL/min.

    • Detection: Diode Array Detector (DAD) at 225 nm.

    • Internal Standard: Carbamazepine.

LC-MS/MS Protocol

This protocol is a composite of typical validated methods for the quantification of quetiapine and its metabolites in human plasma.

  • Sample Preparation: Liquid-liquid extraction is a common approach. Analytes and an internal standard (e.g., quetiapine-d8) are extracted from the plasma sample using an organic solvent like a mixture of butyl acetate and butanol. The organic layer is then evaporated and the residue is reconstituted in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Waters Spherisorb S5SCX, 100 x 2.1 mm i.d.).

    • Mobile Phase: Gradient elution with a mobile phase consisting of methanolic ammonium acetate (e.g., 50 mmol/L, pH 6.0).

    • Flow Rate: 0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Positive ion Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

    • Detection Mode: Selected Reaction Monitoring (SRM), monitoring for specific precursor-to-product ion transitions for this compound and the internal standard.

Visualizing the Workflow: A Comparative Diagram

To better illustrate the procedural differences between the two techniques, the following diagrams outline the typical experimental workflows.

HPLC_Workflow cluster_HPLC HPLC Analysis Workflow Sample Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection HPLC Injection Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (225 nm) Separation->Detection Analysis Data Analysis Detection->Analysis

Caption: HPLC analytical workflow for this compound.

LCMSMS_Workflow cluster_LCMSMS LC-MS/MS Analysis Workflow Sample Plasma Sample Extraction Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Ionization (ESI/APCI) Separation->Ionization MassAnalysis Tandem Mass Analysis (SRM) Ionization->MassAnalysis DataAnalysis Data Analysis MassAnalysis->DataAnalysis

Caption: LC-MS/MS analytical workflow for this compound.

Conclusion: Selecting the Right Tool for the Job

Both HPLC with UV detection and LC-MS/MS are powerful techniques for the quantitative analysis of this compound. The choice between them should be guided by the specific requirements of the study.

  • HPLC with UV detection is a cost-effective, robust, and widely available method suitable for applications where analyte concentrations are relatively high and the sample matrix is not overly complex. Its simpler workflow makes it a practical choice for routine analysis in some settings.

  • LC-MS/MS stands out for its exceptional sensitivity, specificity, and speed. It is the gold standard for bioanalytical studies requiring low detection limits, such as pharmacokinetic profiling, therapeutic drug monitoring, and analysis in complex biological matrices. The high specificity of tandem mass spectrometry minimizes the risk of interference, leading to more reliable and accurate data.

For researchers and drug development professionals, a thorough evaluation of the analytical objectives, required sensitivity, sample throughput, and available resources will ultimately determine the most fitting technique for the precise and accurate quantification of this compound.

References

7-Hydroxyquetiapine vs. Quetiapine: A Comparative Analysis of Brain Tissue Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the brain tissue distribution of the atypical antipsychotic drug quetiapine and its active metabolite, 7-hydroxyquetiapine. Understanding the differential penetration and accumulation of these compounds in the central nervous system is crucial for elucidating their pharmacodynamic profiles and optimizing therapeutic strategies. This document summarizes key experimental findings, presents quantitative data in a clear, tabular format, and details the methodologies employed in pivotal studies.

Executive Summary

Quetiapine is extensively metabolized, with this compound being one of its major, pharmacologically active metabolites. While both compounds contribute to the overall therapeutic effect, their distribution into the brain, the primary site of action, may differ. Evidence from preclinical and post-mortem studies suggests that both quetiapine and this compound effectively cross the blood-brain barrier. However, their brain-to-plasma concentration ratios and susceptibility to efflux transporters may vary, influencing their relative abundance and regional distribution within the brain.

Quantitative Data on Brain Tissue Distribution

The following table summarizes quantitative data on the brain and plasma concentrations of quetiapine and this compound from a key preclinical study in rats. It is important to note that this data reflects concentrations following co-administration with methadone, which was observed to increase the brain levels of quetiapine metabolites.

CompoundMatrixConcentration (ng/g or ng/mL)Study AnimalDosingNotes
QuetiapineBrain (PFC)138.8 ± 61.2RatQuetiapine + MethadoneConcentrations measured after acute co-administration.[1]
This compoundBrain (PFC)10.3 ± 4.5RatQuetiapine + MethadoneConcentrations measured after acute co-administration.[1]
QuetiapineBrain (Midbrain)205.1 ± 111.4RatQuetiapine + MethadoneConcentrations measured after acute co-administration.[1]
This compoundBrain (Midbrain)12.0 ± 5.6RatQuetiapine + MethadoneConcentrations measured after acute co-administration.[1]
QuetiapineBlood20.3 ± 10.1RatQuetiapine + MethadoneConcentrations measured after acute co-administration.[1]
This compoundBlood4.8 ± 2.6RatQuetiapine + MethadoneConcentrations measured after acute co-administration.

PFC: Prefrontal Cortex

Post-mortem studies in humans have indicated that quetiapine concentrations in the brain are, on average, about four times higher than in the blood, with brain-to-blood ratios for toxic concentrations ranging from 2.08 to 6.05. Notably, this compound appears to be less affected by post-mortem redistribution compared to quetiapine and another metabolite, N-desalkylquetiapine.

Experimental Protocols

The quantification of quetiapine and this compound in brain tissue and plasma typically involves sophisticated analytical techniques. A representative experimental workflow is detailed below.

Quantification of Quetiapine and Metabolites in Brain and Blood Samples

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is commonly employed for the simultaneous determination of quetiapine and its metabolites.

1. Sample Preparation:

  • Brain Tissue: Brain tissue is homogenized in a suitable buffer (e.g., water).

  • Blood: Whole blood or plasma samples are collected.

  • Extraction: A liquid-liquid extraction is performed to isolate the analytes from the biological matrix. This often involves the use of an organic solvent like methyl tert-butyl ether.

2. Chromatographic Separation:

  • The extracted samples are injected into a UPLC system equipped with a suitable column (e.g., C18 column).

  • A gradient elution with a mobile phase consisting of solvents like acetonitrile and an aqueous buffer (e.g., ammonium formate) is used to separate the analytes.

3. Mass Spectrometric Detection:

  • The separated compounds are introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Detection is performed in the dynamic multiple reaction monitoring (dMRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

4. Quantification:

  • Calibration curves are generated using spiked blank matrix samples with known concentrations of the analytes.

  • The concentration of the analytes in the study samples is determined by comparing their peak areas to the calibration curve.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Procedure cluster_data Data Processing SampleCollection Brain Tissue/Blood Collection Homogenization Homogenization (Brain) SampleCollection->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction UPLC UPLC Separation Extraction->UPLC Inject Extract MSMS Tandem MS Detection (dMRM) UPLC->MSMS Quantification Quantification MSMS->Quantification Generate Data

Fig. 1: Experimental workflow for the quantification of quetiapine and this compound in brain tissue.

Signaling Pathways and Transport Mechanisms

The passage of quetiapine and its metabolites across the blood-brain barrier (BBB) is a critical determinant of their central nervous system activity. The BBB is a highly selective barrier that regulates the passage of substances into the brain. Efflux transporters, such as P-glycoprotein (P-gp), are expressed at the BBB and can actively pump drugs out of the brain, limiting their accumulation. Quetiapine has been identified as a substrate of P-gp, which may influence its brain penetration. The extent to which this compound interacts with P-gp and other transporters at the BBB is an area of ongoing research.

bbb_transport cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain Quetiapine_Blood Quetiapine Quetiapine_Brain Quetiapine Quetiapine_Blood->Quetiapine_Brain Passive Diffusion/ Influx Transport Hydroxyquetiapine_Blood This compound Hydroxyquetiapine_Brain This compound Hydroxyquetiapine_Blood->Hydroxyquetiapine_Brain Transport? Pgp P-glycoprotein (Efflux) Pgp->Quetiapine_Blood Efflux Quetiapine_Brain->Pgp

Fig. 2: Transport of quetiapine and this compound across the blood-brain barrier.

Conclusion

Both quetiapine and its active metabolite, this compound, are present in the brain, indicating their ability to cross the blood-brain barrier. The available data, primarily from a preclinical study in rats, suggests that quetiapine achieves higher concentrations in the brain than this compound under the specific experimental conditions. However, further research is warranted to fully characterize and compare the brain tissue distribution of these two compounds, including their regional distribution, brain-to-plasma ratios under various dosing paradigms, and their interactions with BBB transporters. Such studies will provide a more complete understanding of their respective contributions to the therapeutic and potential adverse effects of quetiapine treatment.

References

A Comparative Pharmacological Guide: 7-Hydroxyquetiapine and Norquetiapine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological properties of two major active metabolites of the atypical antipsychotic drug quetiapine: 7-Hydroxyquetiapine and norquetiapine. While both metabolites contribute to the overall clinical effects of quetiapine, their distinct pharmacological profiles lead to different therapeutic and side-effect profiles. This comparison is based on available preclinical data.

Executive Summary

Norquetiapine exhibits a complex and potent pharmacological profile, characterized by high affinity for multiple neurotransmitter receptors and transporters. Notably, it is a potent inhibitor of the norepinephrine transporter (NET), a property not shared by quetiapine, and displays significant activity as a partial agonist at the 5-HT1A serotonin receptor. These actions are thought to contribute significantly to the antidepressant and anxiolytic effects of quetiapine treatment.

In contrast, detailed in vitro pharmacological data for this compound is notably scarce in publicly available literature. While recognized as an active metabolite, its specific binding affinities and functional potencies at key neurological receptors have not been as extensively characterized as those of norquetiapine. This data gap limits a direct and comprehensive comparison of the relative potency of these two metabolites.

Comparative Pharmacological Profile

The following tables summarize the available quantitative data for the binding affinities (Ki) and functional activities of norquetiapine and quetiapine. Data for this compound is largely unavailable and is indicated as such.

Table 1: Receptor and Transporter Binding Affinities (Ki, nM)
TargetNorquetiapine (Ki, nM)This compound (Ki, nM)Quetiapine (Ki, nM)Reference
Dopamine Receptors
D1210Data Not Available>1000[1]
D2196 - 590Data Not Available380 - 560[2][3]
Serotonin Receptors
5-HT1A45 - 570Data Not Available430 - 1800[2]
5-HT2A5 - 58Data Not Available29[2]
5-HT2B14Data Not AvailableData Not Available
5-HT2C76 - 110Data Not Available1840 - 2800
5-HT776Data Not Available307
Adrenergic Receptors
α1A144Data Not Available22
α1B95Data Not AvailableData Not Available
α2A240Data Not Available2900
Histamine Receptors
H13.5Data Not Available6.9 - 11
Muscarinic Receptors
M139Data Not Available37
M323Data Not AvailableData Not Available
M523Data Not AvailableData Not Available
Monoamine Transporters
Norepinephrine (NET)12 - 29Data Not Available>1000 (inactive)
Serotonin (SERT)~1000Data Not Available>1000
Dopamine (DAT)>1000Data Not Available>1000

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity Data
TargetNorquetiapine ActivityThis compound ActivityQuetiapine ActivityReference
Dopamine D2 Receptor Antagonist (Moderate/Low Potency)Data Not AvailableAntagonist (Moderate/Low Potency)
Serotonin 5-HT1A Receptor Partial Agonist (pEC50 = 5.47, Emax = 90%)Data Not AvailablePartial Agonist (pEC50 = 4.77, Emax = 89%)
Serotonin 5-HT2A Receptor AntagonistData Not AvailableAntagonist
Norepinephrine Transporter (NET) Potent Inhibitor (pKi = 7.47)Data Not AvailableInactive

Signaling Pathways and Experimental Workflows

The distinct pharmacological profiles of norquetiapine and quetiapine suggest their involvement in different downstream signaling pathways, contributing to their overall therapeutic effects.

Norquetiapine_Signaling_Pathways cluster_norquetiapine Norquetiapine cluster_receptors Receptor Interactions cluster_effects Downstream Effects cluster_outcomes Therapeutic Outcomes Norquetiapine Norquetiapine NET NET Norquetiapine->NET Inhibition HT1A 5-HT1A Norquetiapine->HT1A Partial Agonism D2 Dopamine D2 Norquetiapine->D2 Antagonism NE_increase ↑ Norepinephrine in Synapse NET->NE_increase Serotonin_modulation Modulation of Serotonin Release HT1A->Serotonin_modulation Dopamine_blockade Dopamine Antagonism D2->Dopamine_blockade Antidepressant Antidepressant Effects NE_increase->Antidepressant Serotonin_modulation->Antidepressant Anxiolytic Anxiolytic Effects Serotonin_modulation->Anxiolytic Antipsychotic Antipsychotic Effects Dopamine_blockade->Antipsychotic Experimental_Workflow_Receptor_Binding start Start cell_culture Cell Culture (CHO or HEK293 cells expressing a specific human receptor) start->cell_culture membrane_prep Cell Membrane Preparation cell_culture->membrane_prep incubation Incubation (Membranes + Radioligand + Test Compound) membrane_prep->incubation separation Separation of Bound and Free Radioligand (e.g., Filtration) incubation->separation quantification Quantification of Bound Radioactivity (Scintillation Counting) separation->quantification data_analysis Data Analysis (Calculation of Ki values) quantification->data_analysis end End data_analysis->end

References

A Comparative Guide to Analytical Method Transfer for 7-Hydroxyquetiapine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of 7-Hydroxyquetiapine, a primary active metabolite of the atypical antipsychotic drug Quetiapine. The accurate measurement of this metabolite is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose-response relationship assessments. This document outlines the transfer of a validated analytical method from a High-Performance Liquid Chromatography (HPLC) system to an Ultra-High-Performance Liquid Chromatography (UPLC) system, offering a detailed experimental protocol and comparative performance data to support researchers in this transition.

Comparative Performance of Analytical Methods

The quantification of this compound in biological matrices is predominantly achieved through chromatographic techniques coupled with various detectors. The choice of method often depends on the required sensitivity, selectivity, and sample throughput. Below is a summary of commonly employed methods and their typical performance characteristics based on published literature.

ParameterHPLC-UVLC-MS/MSUPLC-MS/MS
Linearity Range 2.5 - 500 ng/mL[1]0.70 - 500 ng/mL[2]0.01 - 155 ng/mL[3]
Lower Limit of Quantification (LLOQ) 2.5 ng/mL[1]<0.70 ng/mL[2]0.01 ng/mL
Precision (%RSD) < 17.6% (intra-assay)< 6.2%< 15% (within-run)
Accuracy (% of theory) 109% (mean)< 6.4%91.3 - 107.0%
Sample Preparation Liquid-Liquid ExtractionLiquid-Liquid ExtractionLiquid-Liquid Extraction
Run Time ~15 min~6 min< 3.5 min

Experimental Protocol: Analytical Method Transfer from HPLC-UV to UPLC-MS/MS

This protocol outlines the systematic process for transferring a validated HPLC-UV method for this compound quantification to a UPLC-MS/MS system. This transfer aims to leverage the enhanced speed, resolution, and sensitivity of UPLC-MS/MS technology.

Objective: To transfer a validated HPLC-UV method for the quantification of this compound in human plasma to a UPLC-MS/MS platform and verify that the performance of the UPLC-MS/MS method is equivalent to or better than the original HPLC-UV method.

1. Pre-Transfer Activities

  • Review of the Original HPLC-UV Method: Thoroughly review the original validated method, including all standard operating procedures (SOPs), validation reports, and historical performance data.

  • Risk Assessment: Identify potential risks associated with the transfer, such as differences in instrument dwell volume, detector sensitivity, and column chemistry.

  • Training: Ensure analysts in the receiving laboratory are adequately trained on the UPLC-MS/MS system and the principles of the analytical method.

  • Preparation of a Method Transfer Protocol: Draft a comprehensive protocol detailing the scope, responsibilities of the transferring and receiving laboratories, experimental design, and acceptance criteria.

2. Materials and Equipment

  • Reference Standards: Certified reference standards of this compound and a suitable internal standard (e.g., this compound-d8).

  • Reagents and Solvents: HPLC or LC-MS grade solvents and reagents as specified in the original and modified methods.

  • Biological Matrix: Pooled human plasma from at least six different sources.

  • Instruments:

    • Sending Unit: Validated HPLC system with UV detector.

    • Receiving Unit: Validated UPLC system with a tandem mass spectrometer (MS/MS) detector.

  • Columns:

    • HPLC: As per the original validated method (e.g., C18, 4.6 x 150 mm, 5 µm).

    • UPLC: A geometrically equivalent UPLC column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

3. Method Adaptation for UPLC-MS/MS

  • Geometric Scaling of Method Parameters:

    • Flow Rate: Adjust the flow rate based on the column dimensions to maintain a similar linear velocity. Use a column scaling calculator to determine the appropriate flow rate for the UPLC column.

    • Injection Volume: Scale down the injection volume proportionally to the column volume.

    • Gradient Profile: Adjust the gradient timeline to account for the smaller column volume and shorter run time.

  • MS/MS Parameter Optimization:

    • Infuse a standard solution of this compound and the internal standard into the mass spectrometer to optimize the precursor and product ion transitions, collision energy, and other MS parameters for maximum signal intensity.

4. Experimental Design for Method Transfer

  • Comparative Testing: Both the sending (HPLC-UV) and receiving (UPLC-MS/MS) laboratories will analyze the same set of samples in parallel.

  • Sample Sets:

    • Calibration Standards: A full calibration curve prepared in the biological matrix.

    • Quality Control (QC) Samples: At least three levels of QC samples (low, medium, and high concentrations) prepared in the biological matrix.

    • Incurred Samples: If available, a minimum of three incurred samples from a previous study.

5. Acceptance Criteria

The following criteria must be met for a successful method transfer:

  • System Suitability: The system suitability parameters (e.g., peak shape, resolution, signal-to-noise ratio) on the UPLC-MS/MS system should meet the pre-defined criteria.

  • Calibration Curve: The correlation coefficient (r²) for the calibration curve should be ≥ 0.99.

  • Precision and Accuracy: The precision (%RSD) and accuracy (% deviation from nominal) for the QC samples should be within ±15% (±20% for LLOQ).

  • Comparative Results: The mean concentrations of the QC and incurred samples obtained by the receiving laboratory should be within ±15% of the values obtained by the sending laboratory.

6. Data Analysis and Reporting

  • All data will be documented in a comprehensive method transfer report.

  • The report will include a summary of the results, any deviations from the protocol, and a concluding statement on the success of the method transfer.

Workflow for Analytical Method Transfer

AnalyticalMethodTransfer start Start: Define Need for Transfer pre_transfer Pre-Transfer Activities start->pre_transfer protocol Develop Method Transfer Protocol method_adaptation Adapt Method for UPLC-MS/MS protocol->method_adaptation risk_assessment Conduct Risk Assessment risk_assessment->method_adaptation training Train Receiving Laboratory Personnel training->method_adaptation pre_transfer->protocol pre_transfer->risk_assessment pre_transfer->training execution Execute Comparative Testing method_adaptation->execution data_analysis Analyze and Compare Data execution->data_analysis acceptance Evaluate Against Acceptance Criteria data_analysis->acceptance report Generate Method Transfer Report acceptance->report Pass fail Investigate and Re-evaluate acceptance->fail Fail success Successful Transfer report->success end End: Method Implemented success->end fail->execution

Caption: Workflow of the analytical method transfer process from initiation to implementation.

Signaling Pathway of Quetiapine Metabolism

QuetiapineMetabolism Quetiapine Quetiapine CYP3A4 CYP3A4 Quetiapine->CYP3A4 CYP2D6 CYP2D6 (minor) Quetiapine->CYP2D6 Norquetiapine Norquetiapine (N-desalkylquetiapine) - Active - CYP3A4->Norquetiapine Hydroxyquetiapine This compound - Active - CYP3A4->Hydroxyquetiapine Sulfoxide Quetiapine Sulfoxide - Inactive - CYP3A4->Sulfoxide CYP2D6->Hydroxyquetiapine AcidMetabolite Quetiapine Carboxylic Acid - Inactive - Norquetiapine->AcidMetabolite

Caption: Major metabolic pathways of Quetiapine leading to active and inactive metabolites.

References

Safety Operating Guide

Proper Disposal of 7-Hydroxyquetiapine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of 7-Hydroxyquetiapine, a primary active metabolite of Quetiapine. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, aligning with best practices for pharmaceutical and chemical waste management.

In the absence of specific disposal data for this compound, a conservative approach is mandated. Therefore, it should be handled and disposed of as a hazardous pharmaceutical waste. This approach is based on the known pharmacological activity of the parent compound, Quetiapine, and general principles of chemical safety.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves are required.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A standard laboratory coat is necessary to protect against accidental spills.

Step-by-Step Disposal Protocol

This protocol outlines the required steps for the safe and compliant disposal of this compound from a research laboratory setting.

  • Initial Assessment and Waste Classification:

    • Treat this compound as a hazardous chemical waste.

    • This waste stream should be classified as a non-RCRA (Resource Conservation and Recovery Act) pharmaceutical waste unless specified otherwise by your institution's Environmental Health and Safety (EHS) department.[1] Always consult with your local EHS office for definitive classification and guidance.

  • Segregation:

    • Do not mix this compound waste with other chemical waste streams to avoid unintended reactions.[1]

    • It must be collected in a dedicated and properly labeled waste container.[1]

  • Container Selection and Labeling:

    • Container: Use a leak-proof, chemically compatible container with a secure screw-top lid. High-density polyethylene (HDPE) containers are recommended.[1]

    • Labeling: The container must be clearly and accurately labeled with the following information:[1]

      • "Hazardous Waste"

      • Full Chemical Name: "this compound"

      • Approximate concentration and quantity of the waste.

      • Date when the first waste was added to the container.

      • Name and contact information of the responsible researcher or laboratory.

  • On-site Accumulation and Storage:

    • Location: Store the waste container in a designated, secure area within the laboratory. This area should be under the direct control of laboratory personnel.

    • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary containment bin or tray to mitigate spills or leaks.

    • Storage Conditions: Keep the container tightly sealed at all times, except when adding waste. Store in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.

  • Final Disposal:

    • Professional Disposal: The collected hazardous pharmaceutical waste must be disposed of through a licensed hazardous waste management company.

    • Incineration: The preferred method for the final disposal of hazardous pharmaceutical waste is incineration at a permitted facility.

    • Prohibited Disposal Methods:

      • Do Not Sewer: Do not dispose of this compound down the drain. This can lead to the contamination of water supplies.

      • Do Not Place in Regular Trash: Do not dispose of this chemical in the standard municipal trash.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes relevant information for the parent compound, Quetiapine, which informs a cautious disposal strategy.

PropertyValue (for Quetiapine)Significance for Disposal
Log K_ow_ 2.7Indicates a moderate potential for partitioning into the aqueous phase during wastewater treatment.
Water Solubility 1600 mg/LHigh water solubility suggests it can be mobile in aquatic environments if not properly contained.
Biodegradability Not readily biodegradableThe compound and its metabolites may persist in the environment, emphasizing the need for complete destruction via incineration.
Toxicity Toxic to aquatic organismsImproper disposal can have adverse effects on aquatic ecosystems.

Experimental Protocols

The disposal procedures outlined above are based on established best practices for laboratory chemical waste management and do not involve experimental protocols for treatment or neutralization within the lab. On-site chemical treatment of hazardous waste is highly regulated and should not be attempted by laboratory personnel. The primary "protocol" is the administrative and physical process of waste segregation, containment, and transfer to a licensed disposal facility.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and handling process for the proper disposal of this compound.

G cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Disposal Pathway cluster_2 Prohibited Actions A Generation of This compound Waste B Assess as Hazardous Waste A->B C Segregate in Dedicated HDPE Container B->C J Do Not Sewer K Do Not Mix with Other Waste L Do Not Place in Regular Trash D Label Container Correctly (Name, Date, Hazard) C->D E Store in Secure Area with Secondary Containment D->E F Contact Institutional EHS E->F G Arrange Pickup by Licensed Hazardous Waste Vendor F->G H Transport to Permitted Disposal Facility G->H I Final Disposal by Incineration H->I

Caption: Disposal workflow for this compound waste.

References

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